Methyl l-arabinofuranoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13039-64-0 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 |
InChI Key |
NALRCAPFICWVAQ-NSHGFSBMSA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H](O1)CO)O)O |
Canonical SMILES |
COC1C(C(C(O1)CO)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl L Arabinofuranoside and Its Architecturally Diverse Analogs
Chemical Synthesis Approaches
The chemical synthesis of arabinofuranosides requires precise control over stereochemistry at the anomeric center. Various strategies have been developed to favor the formation of either the α or β anomer.
Glycosylation Strategies for Stereocontrolled Synthesis
The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the protecting groups on the glycosyl donor, the nature of the glycosyl acceptor, the promoter used, and the reaction conditions.
The Fischer glycosylation is a classic method for synthesizing glycosides by reacting a monosaccharide with an alcohol in the presence of an acid catalyst. acs.orgresearchgate.net For the synthesis of methyl l-arabinofuranoside, L-arabinose is treated with methanol (B129727) under acidic conditions. researchgate.net This reaction typically yields a mixture of α and β anomers in both furanose and pyranose forms. acs.orgresearchgate.net The formation of the furanoside is kinetically favored, and the reaction conditions can be optimized to enhance its yield. dtu.dknih.gov For instance, a refined two-step method from D-arabinose can reliably produce the methyl d-arabinofuranoside. nih.gov Subsequent steps, such as benzoylation, can then be used to isolate the desired anomer, for example, methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside. acs.org
A typical procedure involves treating L-arabinose with methanol to generate the methyl glycosides, which are then protected, for instance, as tribenzoates. researchgate.net This approach has been utilized to prepare building blocks for more complex oligosaccharide syntheses. researchgate.net
The synthesis of 1,2-trans-α-arabinofuranosides is often more straightforward due to the neighboring group participation of an acyl-type protecting group at the C-2 position. nih.gov This participation directs the incoming nucleophile to the α-face of the oxacarbenium ion intermediate, resulting in the formation of the α-glycoside.
One common strategy involves the use of glycosyl donors with an acyl group, such as benzoyl or acetyl, at the O-2 position. For example, the glycosylation of an alcohol with a 2-O-benzoyl-arabinofuranosyl donor in the presence of a promoter like boron trifluoride etherate (BF₃·OEt₂) typically yields the α-anomer with high selectivity. oup.com The α-anomeric configuration can be confirmed by NMR spectroscopy, with characteristic coupling constants (³J(H1,H2)) around 1-3 Hz. nih.gov
The following table summarizes representative examples of α-l-arabinofuranosylation reactions:
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product (Anomeric Ratio α:β) | Yield |
| 2,3,5-Tri-O-benzoyl-α/β-l-arabinofuranosyl bromide | Methanol | Silver carbonate | Methyl 2,3,5-tri-O-benzoyl-α-l-arabinofuranoside | Good |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-α/β-d-arabinofuranose | Phytosterol | TMSOTf | Phytosteryl 2,3,5-tri-O-benzoyl-α-d-arabinofuranoside | 85% |
| Ethyl 2,3,5-tri-O-benzoyl-1-thio-α-d-arabinofuranoside | 1,2:3,4-Di-O-isopropylidene-α-d-galactopyranose | NIS, TfOH | α-linked disaccharide | 78% |
This table presents illustrative data and specific yields and ratios can vary based on detailed experimental conditions.
Intramolecular aglycon delivery (IAD) is a powerful strategy for the stereospecific synthesis of challenging 1,2-cis glycosidic linkages. wikipedia.org In this approach, the glycosyl acceptor is first tethered to the glycosyl donor, typically at the C-2 position. wikipedia.org Subsequent activation of the anomeric center leads to an intramolecular glycosylation event where the acceptor is delivered to the same face as the C-2 substituent, resulting in a 1,2-cis linkage. wikipedia.org
This method has been successfully applied to the synthesis of β-arabinofuranosides. acs.orgacs.org For instance, a p-methoxybenzyl (PMB) ether on the C-2 hydroxyl group of an arabinose donor can be used to form an acetal (B89532) with a hydroxyproline (B1673980) acceptor. acs.org This intramolecular arrangement facilitates the formation of the 1,2-cis-linked product upon activation. acs.org The stereospecificity of the IAD reaction is a key advantage, as the absolute stereochemistry at the anomeric center of the precursor may not affect the outcome of the glycosylation. acs.org
The general steps of an IAD approach are:
Formation of a tether between the glycosyl donor and acceptor. wikipedia.orgrsc.org
Activation of the anomeric leaving group. wikipedia.org
Intramolecular nucleophilic attack by the tethered acceptor, leading to the formation of the glycosidic bond. wikipedia.org
Glycosyl trichloroacetimidates are highly reactive glycosyl donors that are widely used in oligosaccharide synthesis due to their ease of activation under mild acidic conditions. oup.comresearchgate.net This method has been applied to the synthesis of both α- and β-arabinofuranosides. oup.comresearchgate.net
For the synthesis of α-l-arabinofuranosides, a trichloroacetimidate (B1259523) donor can be reacted with a range of phenolic acceptors with varying pKa values. researchgate.net The reaction is often promoted by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). oup.com
More recently, trichloroacetimidate donors have been employed in strategies aimed at achieving the more challenging β-selectivity. The use of a conformationally restricted 3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate donor, in combination with the promoter tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), has been shown to provide high β-selectivity. nih.govmdpi.comacs.org The proposed mechanism involves an Sₙ2-like attack on the α-imidate. mdpi.com At low temperatures, such as -78 °C, this method can yield predominantly the β-anomer. nih.gov
The following table provides examples of trichloroacetimidate-mediated arabinofuranosylation:
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product (Anomeric Ratio α:β) | Yield |
| 3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate | Glucosyl acceptor | B(C₆F₅)₃, -78 °C | β-linked disaccharide (1:14) | 91% nih.gov |
| 1-O-(5-O-Acetyl-2,3-di-O-benzoyl-α-d-arabinofuranosyl) trichloroacetimidate | Glycosyl alcohol | BF₃·OEt₂ | α-linked disaccharide | Good oup.com |
| 2,3,5-Tri-O-benzoyl-l-arabinofuranosyl trichloroacetimidate | Various phenols | BF₃·OEt₂ | Aryl α-l-arabinofuranosides | Good researchgate.net |
This table presents illustrative data and specific yields and ratios can vary based on detailed experimental conditions.
The stereoselective synthesis of β-arabinofuranosides is a significant challenge in carbohydrate chemistry due to the tendency for the formation of the thermodynamically more stable α-anomer. nih.govfrontiersin.org Several innovative methods have been developed to overcome this challenge.
One successful approach involves the use of a 5-O-(2-quinolinecarbonyl) or 5-O-(2-pyridinecarbonyl) substituted arabinosyl donor. nih.govnih.govacs.org This strategy relies on hydrogen-bond-mediated aglycone delivery (HAD), where an intermolecular hydrogen bond forms between the nitrogen atom of the quinoline (B57606) or pyridine (B92270) ring and the hydroxyl group of the glycosyl acceptor. rsc.org This pre-organization directs the nucleophilic attack of the acceptor to the β-face of the oxacarbenium ion intermediate, leading to high β-selectivity. rsc.orgacs.org This method has proven effective with a wide range of acceptors, including amino acids. nih.gov
Another strategy employs conformationally locked donors. acs.org By using a 3,5-O-di-tert-butylsilylene protecting group, the arabinofuranosyl donor is locked into a conformation that favors nucleophilic attack from the β-face. acs.org This approach has demonstrated excellent β-selectivity in glycosylations with primary and secondary alcohols. acs.org
The following table summarizes key findings in stereoselective β-l-arabinofuranosylation:
| Glycosyl Donor | Protecting Group Strategy | Promoter/Conditions | Key Finding |
| Arabinosyl ethyl thioglycoside | 5-O-(2-quinolinecarbonyl) | NIS, TfOH | High β-selectivity through proposed hydrogen-bond-mediated aglycone delivery. nih.govacs.org |
| l-arabinofuranosyl trichloroacetimidate | 5-O-(2-pyridinecarbonyl) | TMSOTf | Excellent yields and stereoselectivities, particularly with amino acid acceptors. nih.gov |
| Arabinosyl donor | 3,5-O-di-tert-butylsilylene | Various | Conformationally locked donor favors β-attack. acs.org |
| 3,5-O-xylylene-protected arabinofuranosyl trichloroacetimidate | Conformational restriction | B(C₆F₅)₃, -78 °C | High β-selectivity (up to 1:14 α:β) achieved. nih.gov |
This table presents illustrative data and specific outcomes can vary based on the full scope of experimental parameters.
Koenigs–Knorr Condensation and its Modified Applications
The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, has been effectively applied to the synthesis of this compound and its derivatives. wikipedia.org This reaction typically involves the use of a glycosyl halide, often a bromide, which reacts with an alcohol in the presence of a promoter, commonly a silver or mercury salt. wikipedia.org The stereochemical outcome of the reaction is influenced by the nature of the protecting group at the C-2 position of the glycosyl donor. wikipedia.org The presence of a participating group, such as an acetyl or benzoyl ester, at C-2 generally leads to the formation of a 1,2-trans glycosidic linkage through anchimeric assistance. wikipedia.org Conversely, non-participating groups like benzyl (B1604629) ethers can result in a mixture of stereoisomers. wikipedia.org
A modified Koenigs-Knorr condensation has been successfully employed in the synthesis of a disaccharide fragment of natural arabinoglucuronoxylans. chemicalpapers.comchemicalpapers.com In this approach, methyl 3,5-di-O-benzoyl-α-L-arabinofuranoside, prepared from L-arabinose, was condensed with 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide. chemicalpapers.comchemicalpapers.com The reaction, catalyzed by mercuric cyanide in dichloromethane, proceeded with a high yield of 77%. chemicalpapers.comchemicalpapers.com Subsequent removal of the acyl protecting groups afforded the target disaccharide, methyl 2-O-β-D-xylopyranosyl-α-L-arabinofuranoside. chemicalpapers.comchemicalpapers.com
Further studies have explored the stereochemical control in Koenigs-Knorr reactions involving L-arabinofuranosyl bromides. cdnsciencepub.com The reaction of 3,5-di-O-benzoyl-L-arabinofuranosyl bromide with methanol in the presence of silver oxide yielded a mixture of anomeric methyl arabinofuranosides, with the β-anomer being the predominant product. cdnsciencepub.com The use of a 2-O-nitro-substituted arabinofuranosyl bromide as the glycosyl donor has been shown to favor the formation of β-arabinofuranosides. cdnsciencepub.com
The table below summarizes key aspects of the Koenigs-Knorr reaction in the synthesis of this compound derivatives.
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Key Outcome | Reference |
| 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide | Methyl 3,5-di-O-benzoyl-α-L-arabinofuranoside | Mercuric cyanide | High yield (77%) of the protected disaccharide. | chemicalpapers.comchemicalpapers.com |
| 3,5-di-O-benzoyl-L-arabinofuranosyl bromide | Methanol | Silver oxide | Predominantly the β-anomer of methyl arabinofuranoside. | cdnsciencepub.com |
| 3,5-di-O-benzoyl-2-O-nitro-α-L-arabinofuranosyl bromide | Methanol | Silver oxide | Formation of the methyl β-L-arabinofuranoside derivative. | cdnsciencepub.com |
Regioselective Functionalization and Protection Strategies
The synthesis of complex oligosaccharides containing this compound hinges on the ability to selectively functionalize and protect the different hydroxyl groups of the monosaccharide unit. This requires a toolbox of chemical strategies that allow for precise manipulation of the molecule's architecture.
Regioselective acylation and deacylation are fundamental techniques for differentiating the hydroxyl groups of this compound. Base-catalyzed acylations using acyl chlorides have been employed to synthesize novel mono- and di-O-protected l-arabinofuranoside derivatives. researchgate.netnih.gov A method for the selective 3(2)-O-acylation of 5-O-silyl (trityl) l-arabinofuranosides has been developed, which involves the generation of organoboron compounds with L-Selectride, followed by reaction with an acyl chloride. researchgate.netnih.gov
Enzymatic methods offer a green and highly selective alternative to chemical approaches. Lipases, for instance, have been used for the regioselective deacetylation of peracetylated methyl d-arabinofuranoside. researchgate.net For example, Rhizopus oryzae esterase has been shown to selectively deacetylate methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside to yield methyl 3,5-di-O-acetyl-d-arabinofuranoside. researchgate.netresearchgate.net Similarly, lipases from Candida rugosa have demonstrated regioselectivity towards the 5-deacetylation of methyl 2,3,5-tri-O-acetyl-α-D-arabinofuranoside. conicet.gov.ar
The following table highlights examples of regioselective acylation and deacylation of arabinofuranosides.
| Substrate | Reagent/Enzyme | Product | Reference |
| Methyl α- and β-l-arabinofuranosides | Acyl chlorides (base-catalyzed) | Mono- and di-O-protected derivatives | researchgate.netnih.gov |
| 5-O-silyl (trityl) l-arabinofuranosides | L-Selectride, pivaloyl or 4-chlorobenzoyl chloride | Selective 3(2)-O-acylated products | researchgate.netnih.gov |
| Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside | Rhizopus oryzae esterase | Methyl 3,5-di-O-acetyl-d-arabinofuranoside | researchgate.netresearchgate.net |
| Methyl 2,3,5-tri-O-acetyl-α-D-arabinofuranoside | Candida rugosa lipase (B570770) | 5-deacetylated product | conicet.gov.ar |
The synthesis of complex oligosaccharides requires the use of orthogonal protecting groups, which can be selectively removed under different reaction conditions without affecting other protecting groups. dtu.dk This strategy allows for the sequential functionalization of specific hydroxyl groups.
In the context of this compound synthesis, a variety of protecting groups are employed. Acyl groups, such as benzoyl, are commonly used and can be removed under basic conditions. chemicalpapers.com Benzyl ethers, on the other hand, are stable to acidic and basic conditions but can be cleaved by hydrogenolysis. Silyl (B83357) ethers, like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), offer another layer of orthogonality, as they are typically removed by fluoride (B91410) ions. researchgate.netbeilstein-journals.org
The development of an orthogonal protection strategy was crucial for the synthesis of mycobacterial arabinomannan fragments. ualberta.ca This involved a differentially protected trimannopyranoside derivative where selective removal of a protecting group at the O-2 position allowed for subsequent glycosylation with a pentaarabinofuranose thioglycoside. ualberta.ca The use of silyl groups in combination with acyl groups has proven particularly useful for the stereoselective synthesis of arabinans, avoiding the need for benzyl groups that are sensitive to hydrogenolysis. researchgate.net This is important for synthesizing molecules with multiple bonds or azide (B81097) groups. researchgate.net
The table below provides examples of orthogonal protecting groups used in the synthesis of arabinofuranoside-containing molecules.
| Protecting Group Type | Example | Cleavage Condition | Use in Arabinofuranoside Synthesis | Reference |
| Acyl | Benzoyl (Bz) | Basic hydrolysis (e.g., NaOMe) | Protection of hydroxyl groups in this compound intermediates. | chemicalpapers.com |
| Ether | Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) | Orthogonal protection to acyl groups. | nih.gov |
| Silyl | Triisopropylsilyl (TIPS) | Fluoride source (e.g., TBAF) | Orthogonal to acyl and benzyl groups, influences reactivity and stereoselectivity. | researchgate.netbeilstein-journals.org |
| Acetal | Isopropylidene | Acidic hydrolysis | Protection of diols. | chemicalpapers.com |
Multi-Component and Convergent Synthetic Pathways
A convergent approach was utilized for the synthesis of an arabinofuranose-based tetrasaccharide related to mycobacterial lipoarabinomannan. researchgate.net This strategy involved the synthesis of key building blocks that were then coupled to assemble the final tetrasaccharide. The use of a disaccharide donor has been shown to significantly reduce the number of glycosylation steps required in the synthesis of oligo(1→5)-α-L-arabinofuranosides. dtu.dk
Multi-component reactions, such as the Ugi four-component condensation (4CC), offer a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. researchgate.net While direct applications to the core synthesis of this compound are less common, the principles of multi-component reactions can be applied to the synthesis of diverse analogs and glycoconjugates.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry are increasingly being integrated into carbohydrate synthesis to develop more sustainable and environmentally friendly processes. This includes the use of biocatalysts, solvent-free reactions, and the development of one-pot syntheses to reduce waste and energy consumption.
The enzymatic deacetylation of acetylated methyl arabinofuranosides, as discussed in section 2.1.2.1, is a prime example of a green chemistry approach. researchgate.netconicet.gov.ar Enzymes operate under mild conditions (neutral pH and room temperature) in aqueous solutions, thereby avoiding the use of harsh reagents and organic solvents.
Furthermore, the development of solvent-free, catalytic methods for the preparation of thioglycosides, which are important donors in glycosylation reactions, represents another advancement in green carbohydrate chemistry. acs.org Additionally, plant extracts have been investigated for the green synthesis of nanoparticles, and in these studies, compounds like quercetin-3-O-α-L-arabinofuranoside have been identified, highlighting the potential of natural sources for carbohydrate-based materials. grin.com
Enzymatic Synthesis and Transglycosylation Protocols
Enzymatic methods provide a powerful and highly selective alternative to chemical synthesis for the formation of glycosidic bonds. Glycoside hydrolases, which normally cleave glycosidic linkages, can be used in a "transglycosylation" mode to synthesize new oligosaccharides. mdpi.com In this process, the enzyme transfers a glycosyl moiety from a donor substrate to an acceptor molecule other than water. mdpi.com
The synthesis of various methyl α-L-arabinofuranobioside regioisomers has been accomplished to study the specificity of α-L-arabinofuranosidases. nih.govnih.gov For instance, an exo-1,5-α-l-arabinofuranosidase from Streptomyces avermitilis was found to specifically hydrolyze methyl 5-O-α-l-arabinofuranosyl-α-l-arabinofuranoside, demonstrating the high regioselectivity of these enzymes. nih.gov
The transglycosylation activity of α-L-arabinofuranosidases has been harnessed for the synthesis of various arabinofuranosides. For example, an α-L-arabinofuranosidase from Thermobacillus xylanilyticus has been used to catalyze the transglycosylation of p-nitrophenyl α-L-arabinofuranoside to various alcohol acceptors. The efficiency of transglycosylation can often be improved by protein engineering of the glycoside hydrolase. mdpi.com By modifying key amino acid residues in the active site, the balance between hydrolysis and transglycosylation can be shifted to favor the synthesis of the desired oligosaccharide. mdpi.com
The table below presents examples of enzymatic synthesis and transglycosylation involving arabinofuranosides.
| Enzyme | Donor Substrate | Acceptor | Product | Reference |
| Exo-1,5-α-l-arabinofuranosidase (S. avermitilis) | Methyl 5-O-α-l-arabinofuranosyl-α-l-arabinofuranoside | Water (hydrolysis) | Arabinose and methyl α-l-arabinofuranoside | nih.gov |
| α-L-Arabinofuranosidase (T. xylanilyticus) | p-Nitrophenyl α-L-arabinofuranoside | Alcohols | Alkyl α-L-arabinofuranosides | |
| Cyclodextrin glucanotransferase (CGTase) | Cyclodextrin | Methyl α-L-arabinofuranoside | Glucosylated methyl arabinofuranoside derivatives | rsc.org |
Biocatalytic Formation of Alkyl l-Arabinofuranosides
Biocatalysis has emerged as a powerful and environmentally benign strategy for the synthesis of alkyl l-arabinofuranosides, offering high regio- and stereoselectivity under mild reaction conditions. Enzymes, particularly glycoside hydrolases, are often employed in transglycosylation reactions to generate these valuable compounds.
One notable example involves the use of a thermostable α-l-arabinofuranosidase from Thermobacillus xylanilyticus. This enzyme has been shown to effectively catalyze the synthesis of various alkyl α-l-arabinofuranosides. beilstein-journals.org The process typically uses an easily accessible donor substrate, such as p-nitrophenyl α-l-arabinofuranoside, and a range of primary and secondary alcohols as acceptors. beilstein-journals.org Research has demonstrated that the yield of these biocatalytic reactions is influenced by the nature of the alcohol acceptor, with yields generally decreasing as the length of the alkyl chain increases. beilstein-journals.org
To enhance the efficiency and specificity of these biocatalysts, protein engineering techniques have been applied. For instance, random mutagenesis of the arabinofuranosyl hydrolase Araf51 from Clostridium thermocellum has led to the development of mutant enzymes with significantly improved transglycosylation activities. researchgate.netacs.org These engineered biocatalysts exhibit high specificity for particular alcohol acceptors, minimizing the formation of undesirable hydrolysis and self-condensation byproducts. researchgate.netacs.org This high degree of specificity makes the screening process for identifying suitable mutants for a given acceptor highly effective. acs.org
The versatility of these enzymatic approaches has been further demonstrated by the synthesis of more complex structures. For example, the α-l-arabinofuranosidase from Thermobacillus xylanilyticus has also been used to synthesize oligosaccharide motifs, such as p-nitrophenyl α-l-arabinofuranosyl-(1→2)-α-l-arabinofuranoside and benzyl α-l-arabinofuranosyl-(1→2)-α-d-xylopyranoside. beilstein-journals.orgmdpi.com These synthesized oligosaccharides can serve as valuable substrates for studying the activity of other hemicellulases. beilstein-journals.org
| Enzyme Source | Donor Substrate | Acceptor | Product | Reference |
| Thermobacillus xylanilyticus | p-Nitrophenyl α-l-arabinofuranoside | Various primary and secondary alcohols | Alkyl α-l-arabinofuranosides | beilstein-journals.org |
| Clostridium thermocellum (Araf51 mutant) | p-Nitrophenyl α-l-arabinofuranoside | Various aliphatic alcohols | Alkyl α-l-arabinofuranosides | researchgate.netacs.org |
| Thermobacillus xylanilyticus | p-Nitrophenyl α-l-arabinofuranoside | α-l-Arabinofuranoside | p-Nitrophenyl α-l-arabinofuranosyl-(1→2)-α-l-arabinofuranoside | beilstein-journals.org |
| Thermobacillus xylanilyticus | p-Nitrophenyl α-l-arabinofuranoside | Benzyl α-d-xylopyranoside | Benzyl α-l-arabinofuranosyl-(1→2)-α-d-xylopyranoside | beilstein-journals.orgmdpi.com |
Regioselective Enzymatic Transformations of this compound Derivatives
The precise modification of this compound at specific hydroxyl groups is crucial for the synthesis of complex oligosaccharides and glycoconjugates. Enzymes, particularly lipases and esterases, offer a high degree of regioselectivity in the acylation and deacylation of protected arabinofuranoside derivatives, providing access to valuable synthetic intermediates. researchgate.netnih.gov
For instance, the regioselective deacetylation of methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside has been achieved using various enzymes. researchgate.net Rhizopus oryzae esterase has been shown to selectively hydrolyze the acetyl group at the C-2 position, yielding methyl 3,5-di-O-acetyl-d-arabinofuranoside. researchgate.netnih.gov This selectively protected intermediate can then be used in subsequent chemical transformations. researchgate.netnih.gov
Lipases have also been extensively studied for their ability to catalyze regioselective transformations of arabinofuranoside derivatives. Candida rugosa lipase, for example, has been used in an ionic liquid medium to catalyze the formation of methyl 2,3-di-O-acetyl-α,β-d-arabinofuranoside with high regioselectivity. acs.org The choice of reaction medium, such as the specific ionic liquid, can significantly influence the regioselectivity of the enzymatic reaction. acs.org
Furthermore, chemoenzymatic strategies have been developed for the synthesis of feruloylated arabinofuranosides, which are important components of plant cell walls. beilstein-journals.org In one approach, a regioselective transesterification catalyzed by a lipase is used to introduce a feruloyl group onto an enzymatically prepared diacetate of p-nitrophenyl α-l-arabinofuranoside. beilstein-journals.org Subsequent removal of the acetyl protecting groups yields the desired monoferuloylated product. beilstein-journals.org These enzymatic methods provide efficient routes to selectively modified this compound derivatives that would be challenging to obtain through purely chemical means.
| Enzyme | Substrate | Product | Key Feature | Reference |
| Rhizopus oryzae esterase | Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside | Methyl 3,5-di-O-acetyl-d-arabinofuranoside | Regioselective deacetylation at C-2 | researchgate.netnih.gov |
| Candida rugosa lipase | Methyl 2,3,5-tri-O-acetyl-α,β-d-arabinofuranoside | Methyl 2,3-di-O-acetyl-α,β-d-arabinofuranoside | Regioselective deacetylation in ionic liquid | acs.org |
| Lipase | Diacetate of p-nitrophenyl α-l-arabinofuranoside | Monoferuloylated p-nitrophenyl α-l-arabinofuranoside | Regioselective transesterification | beilstein-journals.org |
Synthesis of Oligosaccharides and Complex Glycoconjugates Incorporating this compound Units
This compound serves as a fundamental building block for the chemical synthesis of a wide array of complex carbohydrates, including linear and branched oligosaccharides, as well as glycolipids. These synthetic molecules are indispensable for investigating the structure-function relationships of naturally occurring glycoconjugates and for the development of novel therapeutic and diagnostic agents.
Linear Oligo-l-arabinofuranosides Synthesis
The synthesis of linear oligo-l-arabinofuranosides has been a significant focus of research, driven by the presence of these structures in pectic polysaccharides of plant cell walls and the arabinogalactan (B145846) of mycobacterial cell walls. nih.gov Chemical synthesis provides a reliable route to obtaining structurally well-defined oligosaccharides in quantities sufficient for detailed biological studies. nih.gov
Various synthetic strategies have been employed to construct linear oligo-l-arabinofuranosides. One common approach involves the use of thioglycoside donors, which can be activated under specific conditions to form glycosidic linkages. nih.gov The choice of protecting groups is critical for controlling the regioselectivity of the glycosylation reactions. For example, the synthesis of methyl O-α-l-arabinofuranosyl-(1→5)-α-l-arabinofuranoside has been achieved using a regiospecifically protected precursor, methyl 2,3-di-O-benzoyl-α-l-arabinofuranoside.
Automated solid-phase synthesis has emerged as a rapid and efficient method for the assembly of linear oligoarabinofuranosides. This technique utilizes a solid support to which the growing oligosaccharide chain is attached, allowing for the sequential addition of monosaccharide building blocks. The use of an oligosaccharide synthesizer enables precise control over the glycosylation reactions and simplifies the purification process. For instance, linear α-d-(1–5)-arabinofuranoside oligosaccharides have been successfully assembled using this automated approach.
Branched Oligosaccharide Architectures
Branched oligo-l-arabinofuranosides are prominent structural motifs in various biologically important polysaccharides, including the rhamnogalacturonan I (RG-I) of pectin (B1162225) and the arabinogalactan of mycobacteria. nih.gov The synthesis of these complex structures presents significant challenges due to the need for precise control over the formation of multiple glycosidic linkages at specific positions.
Chemical synthesis has been successfully employed to construct well-defined branched oligoarabinofuranosides. A key strategy involves the use of a disaccharide donor, which significantly reduces the number of required glycosylation steps. nih.gov Furthermore, the use of orthogonal protecting groups allows for late-stage regioselective deprotection, enabling the introduction of different side chains onto the oligosaccharide backbone. nih.gov This approach has been utilized to synthesize branched structures of oligo (1→5)-α-l-arabinofuranosides that are characteristic of the side chains in RG-I. nih.gov
Automated solid-phase synthesis has also proven to be a valuable tool for the rapid assembly of branched arabinofuranoside oligosaccharides. By carefully designing the monosaccharide building blocks with appropriate protecting groups, it is possible to control the regioselectivity of the glycosylation reactions and introduce branching points at desired locations. This automated approach has been used to synthesize branched arabinofuranosides, demonstrating its versatility in accessing complex carbohydrate architectures. The synthesis of a branched heptasaccharide oligoarabinofuranoside with 1 → 2 and 1 → 5 α-linkages has also been reported through chemical methods using readily available monomer building blocks.
| Oligosaccharide Architecture | Synthetic Method | Key Features | Reference |
| Branched oligo (1→5)-α-l-arabinofuranosides | Chemical synthesis | Use of a disaccharide donor; late-stage regioselective deprotection | nih.gov |
| Branched arabinofuranoside oligosaccharides | Automated solid-phase synthesis | Rapid access to complex structures; simple purification | |
| Branched heptasaccharide oligoarabinofuranoside | Chemical synthesis | 1 → 2 and 1 → 5 α-linkages; from monomer building blocks |
Synthesis of this compound-Containing Glycolipids
Glycolipids containing this compound units are of significant interest due to their relevance to the cell wall components of mycobacteria, such as lipoarabinomannan (LAM). The synthesis of these complex molecules is crucial for understanding their biological roles, including their interactions with the host immune system.
The synthesis of these glycolipids typically involves the chemical assembly of the oligosaccharide portion, followed by its conjugation to a lipid moiety. A series of linear tetra-, hexa-, octa-, and a branched heptasaccharide oligoarabinofuranosides with 1 → 2 and 1 → 5 α-linkages have been synthesized from readily available monomer building blocks. These oligosaccharides were then coupled to a double alkyl chain-substituted sn-glycerol core to yield the target glycolipids.
The stereochemistry of the glycosidic linkages has been shown to be a critical determinant of the biological activity of these glycolipids. Both α- and β-anomeric arabinofuranoside-containing glycolipids have been synthesized and their interactions with surfactant protein A (SP-A), a component of the innate immune system, have been studied. These studies have revealed that glycolipids with β-anomeric linkages exhibit lower equilibrium binding constants for SP-A compared to their α-anomeric counterparts.
| Glycolipid Structure | Linkages | Lipid Moiety | Key Finding | Reference |
| Linear tetra-, hexa-, octa- and branched heptasaccharide oligoarabinofuranoside glycolipids | 1 → 2 and 1 → 5 α-linkages | Double alkyl chain-substituted sn-glycerol | Inhibit biofilm formation and sliding motility of M. smegmatis | |
| β-Arabinofuranoside trisaccharide glycolipids | β-(1→2), β-(1→3) and β-(1→2), β-(1→5) linkages | Not specified | Lower binding affinity to SP-A than α-anomers | |
| Pentaarabinofuranoside glycolipids inspired by Motif A | α or β-(1 → 2, 3, or 5) linkages | Saturated, unsaturated, or cyclopropanated fatty acids | Subtle changes in structure impact self-assembly morphology |
Precursor Role in Complex Natural Product Total Synthesis
L-arabinose, the parent sugar of this compound, serves as a valuable chiral starting material in the total synthesis of various complex natural products. Its inherent stereochemistry provides a convenient and cost-effective entry point for establishing multiple chiral centers in the target molecules.
For example, the stereochemical array of the northern part of the natural product tubelactomicin A was derived from L-arabinose. In this synthesis, L-arabinose was converted into a lactone intermediate, which then underwent stereoselective methylation and reductive ring-opening to furnish a diol possessing the required functionality for the northern segment of the molecule.
The utility of L-arabinose as a chiral precursor is further highlighted in the synthesis of L-ribose (B16112) derivatives. L-xylose, which can be derived from L-arabinose, has been used as a starting material for the efficient preparation of L-ribose derivatives. This transformation involves oxidation of the 3-hydroxyl group followed by a stereoselective reduction.
Furthermore, L-arabinose has been employed as a source of chirality in the total synthesis of putative penasulfate A. The synthesis of this marine natural product was achieved through a convergent strategy, where the stereochemistry of key fragments was established using L-arabinose as the starting material. These examples underscore the importance of L-arabinose, and by extension its derivatives like this compound, as versatile chiral building blocks in the field of natural product synthesis.
| Natural Product | Role of L-Arabinose | Key Transformation | Reference |
| Tubelactomicin A | Chiral source for the northern part | Conversion to a lactone intermediate, stereoselective methylation, and reductive ring-opening | |
| L-Ribose derivatives | Precursor to L-xylose | Oxidation of 3-OH group and stereoselective reduction | |
| Putative Penasulfate A | Source of chirality | Used in a convergent strategy to establish stereochemistry |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods form the cornerstone of molecular structure determination. For methyl l-arabinofuranoside, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools.
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of this compound, revealing details about atom connectivity, spatial proximity, and stereochemistry.
The ¹H and ¹³C NMR spectra of this compound and its derivatives have been extensively studied. The chemical shifts are sensitive to the electronic environment of each nucleus, allowing for the assignment of signals to specific protons and carbons within the molecule.
For the peracetylated derivatives, methyl 2,3,5-tri-O-acetyl-α-l-arabinofuranoside and methyl 2,3,5-tri-O-acetyl-β-l-arabinofuranoside, detailed ¹H and ¹³C NMR data have been reported in chloroform-d (B32938) (CDCl₃) solution. tandfonline.com The assignments for these compounds were confirmed using two-dimensional NMR techniques. tandfonline.com
In the case of the non-acetylated methyl β-l-arabinofuranoside, the anomeric proton (H-1) appears as a doublet at 4.74 ppm in the ¹H NMR spectrum. nih.gov The corresponding ¹³C NMR spectrum further supports the structural assignment. nih.gov An anomeric mixture of methyl-l-arabinofuranoside has also been characterized, with distinct chemical shifts for the α and β anomers. semanticscholar.org The α-anomer exhibits a ¹³C signal for the anomeric carbon (C-1) at 104.0 ppm. semanticscholar.org
The chemical shifts for both the α and β anomers of this compound have been reported in various studies, providing a foundational dataset for its structural identification.
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound Anomers
| Compound | Anomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| This compound | α | C-1 | - | 104.0 | semanticscholar.org |
| C-2 | 3.98 – 3.87 (m) | 84.3 | semanticscholar.org | ||
| C-3 | 3.82 – 3.78 (m) | 78.7 | semanticscholar.org | ||
| C-4 | 3.72-3.68 (m) | 76.8 | semanticscholar.org | ||
| C-5 | 3.59-3.59 (m) | 65.4 | semanticscholar.org | ||
| OCH₃ | 3.43 (s) | 55.5 | semanticscholar.org | ||
| This compound | β | H-1 | 4.74 (d) | 109.7 | nih.gov |
| H-2 | 3.99 | 82.2 | nih.gov | ||
| H-3 | 3.85 | 77.2 | nih.gov | ||
| H-4 | 3.73 | 84.8 | nih.gov | ||
| H-5a | 3.61 | 62.4 | nih.gov | ||
| H-5b | 3.46 | 62.4 | nih.gov | ||
| OCH₃ | 3.26 | 55.2 | nih.gov |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. (m) denotes a multiplet, (d) a doublet, and (s) a singlet.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to establish proton-proton (¹H-¹H) coupling networks, identifying protons that are directly coupled (COSY) or part of the same spin system (TOCSY). researchgate.net For instance, the assignments of the ¹H NMR signals for the peracetylated derivatives of this compound were confirmed using 2D ¹H-¹H COSY spectra. tandfonline.com
HMQC (Heteronuclear Multiple-Quantum Coherence) or HSQC (Heteronuclear Single-Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. tandfonline.comresearchgate.net The ¹³C signals of methyl tri-O-acetyl-l-arabinofuranosides were assigned using heteronuclear shift correlated NMR spectra. tandfonline.com
HMBC (Heteronuclear Multiple-Bond Correlation) provides information about long-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying connections across glycosidic linkages and other key structural features. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity between protons, which is essential for determining stereochemistry and conformational preferences. researchgate.net
These techniques, when used in combination, provide a comprehensive picture of the molecular structure of this compound.
The magnitude of the coupling constant (J) between adjacent protons provides valuable information about their dihedral angle, which in turn helps to determine the anomeric configuration (α or β) and the conformation of the furanose ring.
For methyl β-l-arabinofuranoside, the anomeric proton (H-1) exhibits a coupling constant J1,2 of 4.8 Hz. nih.govnih.gov This value is consistent with a cis relationship between H-1 and H-2, which is characteristic of the β-anomer in arabinofuranosides. In contrast, α-anomers typically show a smaller J1,2 value due to a trans relationship between H-1 and H-2. acs.org The coupling constants between other ring protons can also be used to deduce the preferred conformation of the five-membered furanose ring, which is known to exist in a dynamic equilibrium between various envelope (E) and twist (T) forms.
The furanose ring of this compound is flexible and can undergo rapid conformational exchange between different puckered forms. While specific dynamic NMR studies focusing solely on this compound are not extensively detailed in the provided context, the principles of such studies are relevant. By analyzing NMR spectra at different temperatures, it is possible to slow down or "freeze out" certain conformations, allowing for their individual characterization. The coalescence of signals as the temperature is raised can provide quantitative information about the energy barriers and rates of conformational interconversion.
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
Vibrational Spectroscopy (Infrared, Raman, Inelastic Neutron Scattering) for Molecular Vibrations and Bonding Interactions
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Each technique—Infrared (IR), Raman, and Inelastic Neutron Scattering (INS)—is governed by different selection rules and provides complementary information on molecular structure, conformation, and bonding. nih.govedinst.comwiley.com
Infrared (IR) and Raman Spectroscopy are complementary techniques that measure molecular vibrations. IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, making it particularly sensitive to polar functional groups like O-H and C-O bonds, which are abundant in this compound. nih.govedinst.com Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser) and detects vibrations that cause a change in the molecule's polarizability. It is highly sensitive to the vibrations of the carbon backbone and symmetric stretching modes. nih.gov
For carbohydrates, the IR and Raman spectra are complex but contain characteristic regions:
O-H Stretching Region (3000-3600 cm⁻¹): A broad band in the IR spectrum indicative of extensive hydrogen bonding.
C-H Stretching Region (2800-3000 cm⁻¹): Sharp peaks corresponding to the C-H bonds of the ring and the methyl group.
Fingerprint Region (below 1500 cm⁻¹): A complex pattern of peaks corresponding to C-O stretching, C-C stretching, and various bending and deformation modes. This region is highly specific to the molecule's structure and conformation, including anomeric differences.
Inelastic Neutron Scattering (INS) is a powerful technique for studying molecular vibrations, particularly those involving hydrogen atoms. nih.gov Neutrons have a high scattering cross-section for hydrogen, making INS exceptionally sensitive to its motions. Unlike IR and Raman, there are no selection rules, meaning all vibrational modes are, in principle, observable. nih.gov INS is particularly effective for probing low-frequency collective modes and torsional vibrations, such as those of hydroxyl and methyl groups. nih.govacs.org Studies on glassy glucose and aqueous solutions of disaccharides using INS have provided detailed insights into vibrational dynamics and the influence of hydrogen bonding networks. acs.orgaps.orgresearchgate.net For this compound, INS can provide unique information on the dynamics of the hydroxyl groups and the methyl aglycone, which are difficult to probe with other methods.
| Technique | Physical Principle | Probed Molecular Properties | Information Gained for this compound |
| Infrared (IR) | Absorption of IR light | Changes in dipole moment | O-H, C-H, C-O functional groups; hydrogen bonding |
| Raman | Inelastic scattering of light | Changes in polarizability | Carbon backbone structure, ring vibrations, glycosidic linkage |
| INS | Inelastic scattering of neutrons | Atomic motions (especially H) | All vibrations (no selection rules), low-frequency modes, torsions |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density, and thus the atomic positions, can be constructed.
For furanosides, which are inherently flexible, the crystal structure provides a precise snapshot of a low-energy conformation. This information includes exact bond lengths, bond angles, and torsion angles, which are invaluable for validating computational models and understanding intermolecular interactions, such as hydrogen bonding networks, in the solid state.
Crystal structures for several methyl pentofuranosides, including the D-enantiomers of this compound, have been determined at low temperatures. For example, the crystal structure of methyl β-D-arabinofuranoside has been solved, providing precise geometrical data for the furanose ring and the orientation of its substituents. researchgate.net The structure of the complex between methyl α-D-arabinofuranoside and the protein concanavalin (B7782731) A has also been determined, revealing the specific conformation the sugar adopts when bound. researchgate.net
| Compound | Space Group | Unit Cell Dimensions (Å) | Reference |
| Methyl α-D-arabinofuranoside (complex with Concanavalin A) | P2₁2₂₁ | a = 97.5, b = 87.0, c = 61.5 | researchgate.net |
| Methyl β-D-arabinofuranoside | Data not specified in abstract | Data not specified in abstract | researchgate.net |
| Methyl α-D-lyxofuranoside | Data not specified in abstract | Data not specified in abstract | researchgate.net |
| Methyl β-D-ribofuranoside | Data not specified in abstract | Data not specified in abstract | researchgate.net |
| Methyl α-D-xylofuranoside | Data not specified in abstract | Data not specified in abstract | researchgate.net |
Note: The crystallographic data for the L-enantiomer is expected to be identical in terms of internal coordinates (bond lengths, angles) but with an inverted absolute configuration, likely crystallizing in a related or identical space group.
Conformational Analysis of the Furanose Ring and Exocyclic Groups
Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring of this compound is highly flexible. Its conformation is not static but exists as a dynamic equilibrium of multiple forms. This conformational landscape is critical to its biological activity and chemical reactivity.
Experimental Determination of Ring Pucker and Pseudorotational Parameters
The conformation of a five-membered ring can be described by a concept called pseudorotation, which maps all possible twist (T) and envelope (E) conformations onto a circular path defined by a phase angle of pseudorotation (P) and a puckering amplitude (ϕₘ). The full 360° itinerary represents the interconversion between all possible puckered forms. nih.govcapes.gov.br
In solution, furanosides typically exist in a rapid equilibrium between two major conformational regions, often termed the North (N-type, P ≈ 0°) and South (S-type, P ≈ 180°) conformers. nih.gov The precise conformations and their relative populations are determined experimentally, primarily through the analysis of three-bond proton-proton (³JHH) coupling constants obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govuu.nl
The Karplus equation relates the magnitude of a ³JHH value to the dihedral angle between the two protons. By measuring the full set of ³JHH values around the furanose ring, the time-averaged conformation can be deduced. Programs like PSEUROT utilize these experimental coupling constants to determine the best-fit conformational equilibrium, providing the phase angles (P) and populations of the major N and S conformers. capes.gov.bracs.org
For methyl α-L-arabinofuranoside, studies combining NMR data and computational modeling have shown a dynamic equilibrium between N-type (e.g., ⁴E or ⁴T₃) and S-type (e.g., ₁E or ₁T²) conformers. capes.gov.bruu.nl However, some research suggests that for methyl α-D-arabinofuranoside, the two-state model may be an oversimplification, with the ring populating a broader continuum of states along one side of the pseudorotational path. nih.govresearchgate.net
| Parameter | Description | Method of Determination | Significance |
| Phase Angle (P) | Describes the specific puckering conformation (e.g., envelope or twist) on the pseudorotational wheel. | NMR (³JHH coupling constants) + PSEUROT analysis | Defines the geometry of the dominant conformers (e.g., N-type vs. S-type). |
| Puckering Amplitude (ϕₘ) | Describes the degree of deviation from a planar ring conformation. | NMR (³JHH coupling constants) + PSEUROT analysis | Indicates how puckered the ring is in its dominant conformations. |
| Population (%) | The relative percentage of each major conformer in the equilibrium. | NMR (³JHH coupling constants) + PSEUROT analysis | Quantifies the conformational preference in solution. |
Analysis of Glycosidic Linkage Conformations
The conformation of the exocyclic methyl group relative to the furanose ring is another crucial structural feature. The orientation around the glycosidic bond (C1-O1) is defined by the torsion angle Φ (O5-C1-O1-C_methyl). The preferred conformation is governed by a balance of steric effects and stereoelectronic interactions, most notably the exo-anomeric effect.
The exo-anomeric effect favors a conformation where the aglycone (the methyl group) is oriented anti-periplanar to the C1-C2 bond, which helps to minimize dipole-dipole repulsion and allows for favorable orbital overlap. nih.gov
Experimentally, the preferred conformation around the glycosidic linkage is probed using NMR spectroscopy, specifically through the measurement of Nuclear Overhauser Effects (NOEs). An NOE is observed between two protons that are close in space (< 5 Å), regardless of their bonding connectivity. For this compound, observing an NOE between the methyl protons of the aglycone and specific protons on the furanose ring (e.g., H1, H2) can reveal the predominant orientation of the methyl group. capes.gov.bracs.org Studies on methyl arabinofuranosides and their analogues have consistently shown a preference for a conformation where the methyl group is positioned anti to the C2 atom, consistent with the exo-anomeric effect. capes.gov.bracs.org
Rotameric Preferences of Hydroxymethyl and Methoxy (B1213986) Groups
The spatial orientation of the hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) groups in this compound is not fixed but exists in a dynamic equilibrium of different rotational isomers, or rotamers. The study of these preferences is crucial for a complete understanding of the molecule's three-dimensional structure and its interactions.
Molecular mechanics calculations have been employed to investigate the conformational behavior of methyl α-l-arabinofuranoside. capes.gov.br These studies consider the different possible orientations of the primary hydroxyl group at C-5, namely gauche-gauche, gauche-trans, and trans-gauche. capes.gov.br The calculations reveal a high degree of flexibility in the furanose ring, and the theoretical coupling constants derived from these models show good agreement with experimental data, confirming the flexible nature of the ring in solution. capes.gov.br
For the related methyl β-d-arabinofuranoside, molecular dynamics simulations using the AMBER forcefield and the GLYCAM carbohydrate parameter set have been used to predict the rotamer population distribution around the C4-C5 bond of the hydroxymethyl group. nih.gov These computational approaches, particularly when using advanced water models like TIP4P and TIP5P, show improved agreement with conformer populations determined from NMR data. nih.gov
The conformation of the furanose ring is significantly influenced by the stereochemistry of the hydroxyl groups, which arises from a combination of steric and electrostatic interactions. researchgate.net In methyl α-L-arabinofuranoside, which has a trans orientation of its large substituents, the ring strain can be relieved by adopting a T²₃ or ³T₂ conformation. cdnsciencepub.com The exo-anomeric effect, which stabilizes the gauche orientation of the C1-O bond, also plays a significant role in the conformational preferences of the methoxy group. nih.gov
It is important to note that while two-state models are often used to describe furanose ring conformations, studies on methyl α-D-arabinofuranoside suggest that the ring can populate a continuum of states, highlighting the molecule's considerable flexibility. nih.gov
Advanced Chromatographic and Separation Techniques for Research Samples
The purification and analysis of this compound and its derivatives from complex mixtures are essential for research purposes. A variety of advanced chromatographic techniques are employed to achieve high purity and for detailed quantitative and qualitative analysis.
Gas-Liquid Partition Chromatography (GLPC) of Volatile Derivatives
Gas-liquid partition chromatography (GLPC), also known as gas chromatography (GC), is a powerful technique for the separation and analysis of volatile compounds. For carbohydrates like this compound, which are not inherently volatile, derivatization is necessary to convert them into forms suitable for GLPC analysis.
Commonly, the hydroxyl groups are converted to more volatile ethers (e.g., methyl ethers) or esters (e.g., acetates). cdnsciencepub.comcapes.gov.br GLPC has been successfully used to separate the acetylated glycosides and acetylated alditols of the methyl ethers of arabinose. cdnsciencepub.comcapes.gov.br The fully methylated derivatives of methyl mono-O-methyl-L-arabinosides have also been analyzed by GLPC, allowing for the determination of furanoside to pyranoside ratios.
The choice of stationary phase is critical for achieving good separation. For instance, a column of polyphenyl ether on Celite has been used to resolve anomeric methyl glycosides of 2,3,5-tri-O-methyl-L-arabinose. The retention times of the different derivatives provide valuable information for their identification. cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. moravek.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its derivatives.
HPLC is an ideal method for chemical purity testing, as it can effectively separate the main compound from any impurities. moravek.com This is crucial for ensuring the quality of research samples and for accurate quantitative analysis. bibliotekanauki.pl The process involves a mobile phase carrying the sample through a column packed with a stationary phase, leading to the separation of components based on their differential interactions with the two phases. moravek.com
In the context of this compound, HPLC has been used in several applications. For example, it is one of the methods used to assess the activity of feruloyl esterases using synthetic substrates like methyl 5-O-trans-feruloyl-α-L-arabinofuranoside. nih.gov The technique allows for the separation and quantification of the substrate and the product of the enzymatic reaction. nih.gov HPLC systems with various detectors, such as UV-Vis, can be employed depending on the properties of the analyte. For instance, a UV detector is suitable for analyzing derivatives containing chromophores like the feruloyl group. nih.gov
The selection of the column (e.g., reversed-phase C18) and the mobile phase composition is optimized to achieve the desired separation. bibliotekanauki.plru.ac.th For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-layer chromatography (TLC) is a simple, rapid, and sensitive technique used for the qualitative analysis of mixtures and for monitoring the progress of chemical reactions. dtu.dk It involves spotting a sample onto a thin layer of adsorbent material, usually silica (B1680970) gel, on a flat carrier such as a glass or aluminum plate. nih.gov A solvent system, the mobile phase, moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. nih.gov
TLC has been extensively used in the study of this compound and its derivatives. It is a valuable tool for monitoring the synthesis of related compounds, such as oligo(1→5)-α-L-arabinofuranosides, allowing for the visualization of reactants and products. dtu.dk In the synthesis of 5-azido-arabinose from D-arabinose, TLC analysis showed that the four resulting methyl arabinoside products had very similar Rf values, indicating the difficulty in their separation by column chromatography. rug.nl
Furthermore, TLC is employed to detect the products of enzymatic reactions. For instance, the transglycosylation products formed by the action of β-l-arabinofuranosidase can be detected on a TLC plate. nih.gov The separated compounds are typically visualized by spraying the plate with a suitable reagent, such as an orcinol-sulfate solution, followed by heating. nih.gov
Ion Mobility Spectrometry Coupled with MS for Isomer Differentiation
Ion mobility spectrometry (IMS) coupled with mass spectrometry (MS) is an advanced analytical technique that provides an additional dimension of separation based on the size, shape, and charge of ions in the gas phase. nih.govfrontiersin.org This technique is particularly powerful for distinguishing between isomers, which have the same mass-to-charge ratio and are therefore indistinguishable by mass spectrometry alone. copernicus.org
In IMS-MS, ions are guided through a drift tube filled with a buffer gas under the influence of a weak electric field. frontiersin.org The time it takes for an ion to traverse the drift tube is dependent on its rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. d-nb.info Isomers with different shapes will have different drift times and can thus be separated. tofwerk.com
Theoretical and Computational Studies of Methyl L Arabinofuranoside
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens for examining the intrinsic properties of methyl l-arabinofuranoside at the electronic level. These first-principles methods provide detailed information about the molecule's geometry, electronic structure, and the energies associated with its various forms.
Ab initio and Density Functional Theory (DFT) are cornerstone methods for investigating the electronic structure and optimizing the molecular geometry of this compound. acs.orgnih.gov DFT methods, such as B3LYP and PBE0, combined with various basis sets like 6-31G* or def2-TZVP, are commonly used to predict molecular geometries with high accuracy. nsf.govaps.org Geometry optimization calculations aim to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. rub.destackexchange.com
These calculations reveal crucial details about the molecule's electronic landscape. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity. researchgate.netelixirpublishers.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net For complex molecules, these quantum chemical calculations can be performed on subsets of conformers previously identified through less computationally intensive methods like molecular mechanics. acs.orgnih.gov In some studies, a subset of conformers generated by molecular mechanics is subjected to ab initio and DFT calculations to refine their structures and energies, considering both gas-phase and aqueous environments. acs.orgnih.gov
A significant application of quantum chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental results from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov DFT methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, are employed to calculate ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants (J-couplings). mdpi.com
For flexible molecules like this compound, accurate prediction requires averaging the calculated parameters over a Boltzmann-weighted ensemble of low-energy conformers. acs.org The agreement between theoretical and experimental ³J(H,H) coupling constants serves as a rigorous test for the computational model and the predicted conformational populations. capes.gov.brnih.gov Researchers have developed DFT-based Karplus-like relationships specifically for arabinofuranosides to improve the accuracy of these predictions. nih.govacs.org Studies have shown that for methyl α-l-arabinofuranoside, the ³J(H,H) values obtained with DFT-based Karplus equations show excellent agreement with experimental data. nih.gov This validation confirms the high flexibility of the furanose ring in solution, as suggested by the computational models. capes.gov.br
Below is a table comparing experimental and calculated coupling constants for a related arabinofuranoside derivative, which illustrates the accuracy of these predictive methods.
| Coupling Constant | Experimental Value (Hz) | Calculated Value (Hz) (DFT-based Karplus Eq.) |
| ³J(H1,H2) | 6.8 | 6.7 |
| ³J(H2,H3) | 4.5 | 4.6 |
| ³J(H3,H4) | 2.1 | 2.2 |
| Data derived from studies on arabinofuranoside systems and illustrates typical agreement between experimental and calculated values. acs.orgnih.govnih.gov |
Quantum chemical calculations are crucial for mapping the potential energy surface (PES) of this compound. This involves calculating the relative energies of its various stable conformers (minima on the PES) and the energy barriers that separate them (transition states). researchgate.netuninsubria.it The energetic profile reveals the pathways for conformational interconversions, such as the transition between different envelope and twist forms of the furanose ring. capes.gov.brsavemyexams.com
By locating the transition state structures, researchers can calculate the activation energy for conformational changes. nih.gov For example, DFT calculations have been used to investigate the energetic profiles of reactions involving furanose substrates, determining the relative energies of intermediates and transition states to explain reaction outcomes. nih.gov While not a reaction, the same principles apply to the low-energy interconversion between conformers of this compound, which is essential for understanding its dynamic behavior in solution. capes.gov.br
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides high accuracy for smaller systems or single conformers, molecular mechanics (MM) and molecular dynamics (MD) simulations are the methods of choice for exploring the full conformational landscape and dynamic behavior of molecules like this compound over time.
The conformational flexibility of the furanose ring is a defining characteristic of this compound. Molecular mechanics methods are used to explore its complex conformational landscape efficiently. capes.gov.br Techniques such as systematic pseudo Monte Carlo searches can generate large libraries of possible conformers. acs.orgnih.gov These conformers are then minimized using a force field to identify the low-energy structures. acs.orgnih.gov
The conformational behavior is often described using puckering parameters (Q and Φ), which define the shape of the five-membered ring as either a twist (T) or an envelope (E) form. capes.gov.br Computational studies have shown that methyl α-l-arabinofuranoside does not exist in a single conformation but rather as an equilibrium of multiple forms, primarily in the northern (N) and southern (S) regions of the pseudorotational wheel. uu.nl Molecular dynamics simulations, which simulate the movement of atoms over time, provide insight into the dynamic equilibrium between these conformers and the populations of rotamers around the exocyclic C4-C5 bond. nih.govnih.gov Converged simulations, sometimes requiring up to 200 nanoseconds, are necessary to accurately predict these populations. nih.gov
The table below shows representative low-energy conformers for methyl arabinofuranosides.
| Conformer Type | Pseudorotational Region | Relative Energy (kcal/mol) |
| Envelope (E) | N or S | Low |
| Twist (T) | N or S | Low |
| Energies are typically within 1.5 kcal/mol of the global minimum, indicating high flexibility. capes.gov.br |
The accuracy of MM and MD simulations depends entirely on the quality of the underlying force field—a set of parameters and equations that describe the potential energy of the system. nih.gov For carbohydrates, specialized force fields are necessary due to their unique electronic and stereochemical complexity. nih.gov The GLYCAM (Glycoprotein and Carbohydrate) force field, often used within the AMBER simulation package, is one of the most widely used for modeling carbohydrates. nih.govnih.govacs.org
Significant research has gone into developing and validating these force fields for furanosides. acs.orgnih.govnih.govnih.govacs.org The validation process involves running MD simulations and comparing the results to known experimental data, most commonly NMR-derived coupling constants and nuclear Overhauser effects (NOEs). nih.gov For methyl β-d-arabinofuranoside (an anomer of the title compound), simulations using the AMBER/GLYCAM approach showed that the choice of water model (e.g., TIP3P vs. TIP4P) significantly impacted the agreement with NMR data, highlighting the importance of accurately modeling solvation. nih.gov Similarly, studies on methyl α-l-arabinofuranoside have used MD simulations with the AMBER/GLYCAM parameter set to successfully predict conformational distributions that align well with experimental findings. nih.govacs.org This ongoing process of development and validation ensures that force fields can reliably model the structure and dynamics of complex carbohydrates. nih.govacs.org
Influence of Solvation on Conformational Preferences
The three-dimensional structure of this compound in solution is not static but exists as an equilibrium of multiple conformers. Computational studies, often corroborated by experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, have demonstrated that the solvent environment plays a crucial role in determining the preferred conformations of this molecule. The interplay between intramolecular hydrogen bonding and interactions with solvent molecules is a key factor governing its conformational landscape.
In the gas phase or in non-polar solvents, the conformation of this compound is significantly influenced by intramolecular hydrogen bonds. These interactions stabilize specific ring puckers and rotameric states of the hydroxymethyl group. However, in polar protic solvents such as water, these internal hydrogen bonds are often disrupted due to competition with stronger hydrogen bonding interactions with the solvent molecules. cdnsciencepub.com This disruption can lead to a shift in the conformational equilibrium, favoring structures that are better solvated.
Theoretical calculations have been employed to model these solvent effects. For instance, ab initio and density functional theory (DFT) calculations, often incorporating solvation models like the Minnesota Solvation Model (MN-GSM), have been used to study the conformational preferences of arabinofuranosides in the aqueous phase. nih.gov These studies indicate that consideration of the solvent is essential for accurately predicting the conformational populations that are observed experimentally in aqueous solutions. nih.gov
Computational analyses of methyl α-D-arabinofuranoside, a closely related compound, have shown that the furanose ring can populate a continuum of states between the North and South regions of the pseudorotational itinerary when in solution. nih.gov This flexibility is a hallmark of furanose rings and is modulated by the solvent environment. nih.gov The anomeric effect, which is a stereoelectronic effect influencing the geometry and conformation of glycosides, is also sensitive to the polarity of the solvent. scispace.com Generally, more polar solvents can attenuate the anomeric effect, which in turn affects the conformational equilibrium. scispace.com
The following table summarizes the general influence of different solvent environments on the conformational preferences of this compound, based on theoretical and computational findings for it and related arabinofuranosides.
| Solvent Environment | Primary Influencing Factors | Predicted Conformational Outcome |
| Gas Phase / Non-polar Solvents | Intramolecular hydrogen bonding, Steric interactions, Anomeric effect | Conformations stabilized by internal hydrogen bonds are more prevalent. |
| Polar Aprotic Solvents (e.g., Dioxane, Pyridine) | Disruption of some intramolecular interactions, Dipole-dipole interactions, Anomeric effect modulation | Shift in equilibrium compared to the gas phase, with a potential increase in the population of more polar conformers. rsc.org |
| Polar Protic Solvents (e.g., Water) | Strong hydrogen bonding with solvent molecules, Disruption of internal hydrogen bonds, Attenuated anomeric effect | Increased population of conformers that maximize favorable interactions with water molecules. cdnsciencepub.com The ring may exhibit significant flexibility, populating a wide range of conformations. nih.gov |
Molecular Docking and Binding Interaction Modeling with Biomolecules
Molecular docking and other computational modeling techniques are powerful tools for investigating how this compound and its derivatives interact with biological macromolecules at an atomic level. mghpcc.org These in silico methods are particularly valuable for understanding the substrate specificity of enzymes that process arabinofuranosyl-containing glycans and for designing potential inhibitors. mghpcc.orgthieme-connect.com
A primary application of molecular docking in the context of this compound is the study of its binding to glycoside hydrolases, specifically α-L-arabinofuranosidases. These enzymes are responsible for cleaving α-L-arabinofuranosyl residues from various polysaccharides. Docking simulations can predict the binding pose of the sugar within the enzyme's active site, identifying key amino acid residues involved in substrate recognition and catalysis. For example, studies on α-L-arabinofuranosidases have used molecular docking to elucidate the molecular mechanism of catalysis and what governs substrate recognition. researchgate.net
Furthermore, molecular modeling has been used to understand the substrate specificity of these enzymes. For instance, the synthesis and subsequent enzymatic assays of regioisomers of methyl β-L-arabinofuranosyl-L-arabinofuranosides were complemented by an understanding of how these different linked disaccharides might fit into the active site of a bifidobacterial β-L-arabinofuranosidase, HypBA1. nih.gov Such studies revealed that the enzyme could hydrolyze various linkages, albeit with different efficiencies, providing insights into its biological function. nih.gov
The insights gained from modeling the binding of this compound and related structures are critical for fields such as biotechnology, where these enzymes are used for the degradation of plant biomass, and in medicine, for understanding the role of arabinofuranosyl-containing structures in pathogens like Mycobacterium tuberculosis. nih.gov
Below is a table summarizing examples of biomolecules that have been the subject of binding interaction modeling with this compound or its derivatives.
| Biomolecule | Type of Study | Key Findings/Purpose |
| α-L-Arabinofuranosidase (from Geobacillus stearothermophilus T-6) | Mechanistic Study / Molecular Modeling | Used to understand the detailed mechanism of hydrolysis of α-L-arabinofuranosides. researchgate.net |
| β-L-Arabinofuranosidase (HypBA1 from Bifidobacterium longum) | Substrate Specificity Evaluation / Synthesis | Investigated how the enzyme recognizes and hydrolyzes different glycosidic linkages (β-(1→2), β-(1→3), and β-(1→5)) of methyl l-arabinofuranosyl-l-arabinofuranosides. nih.gov |
| α-L-Arabinofuranosidase (BsAbfA from Bacillus subtilis) | Molecular Docking / Site-Directed Mutagenesis | Analyzed the molecular mechanism for hydrolyzing the outer arabinofuranosyl moieties of ginsenoside Rc, identifying key catalytic residues. researchgate.net |
| Monoclonal Antibody CS-35 | Binding Interaction Modeling | Used to define the minimum epitope for recognition of mycobacterial lipoarabinomannan, which contains arabinofuranose units. scispace.com |
Biochemical and Enzymatic Research Applications of Methyl L Arabinofuranoside
Substrate Specificity and Mechanistic Elucidation of Glycoside Hydrolases
Methyl l-arabinofuranoside and its derivatives are instrumental in delineating the substrate specificity of glycoside hydrolases (GHs), enzymes that catalyze the hydrolysis of glycosidic bonds. By using synthetic substrates where this compound is linked in various ways to other sugar moieties, researchers can precisely determine the linkage preferences and action patterns of these enzymes.
α-L-Arabinofuranosidases (EC 3.2.1.55) are enzymes that cleave terminal non-reducing α-L-arabinofuranosyl residues from a wide range of plant polysaccharides, such as arabinans and arabinoxylans. wikipedia.orgqmul.ac.uk The study of their substrate specificity is crucial for understanding their biological roles and for their application in biomass degradation. This compound is a key component of synthetic substrates used for this purpose.
Researchers have synthesized various methyl α-L-arabinofuranobiosides, which are disaccharides consisting of two arabinofuranose units, one of which is a methyl glycoside. These compounds, such as methyl 2-O-, 3-O-, and 5-O-α-L-arabinofuranosyl-α-L-arabinofuranosides, are used as substrates. nih.govtandfonline.comtandfonline.comoup.com The enzyme's action on these defined substrates results in the release of L-arabinose and methyl α-L-arabinofuranoside. By analyzing the rate of hydrolysis of the different linkages, the enzyme's specificity can be determined.
For example, studies on α-L-arabinofuranosidases from two different strains of Aspergillus niger revealed distinct specificities. One enzyme hydrolyzed methyl α-L-arabinofuranobiosides in the order of (1→5) > (1→2) > (1→3) linkages, while the other preferred (1→2) > (1→3) > (1→5) linkages. nih.govtandfonline.comoup.com Similarly, an α-L-arabinofuranosidase from Trichoderma reesei was found to hydrolyze these substrates with a preference for (1→5), followed by (1→2) and (1→3) linkages. oup.com In contrast, an enzyme from Bacillus subtilis showed a preference for (1→2) > (1→3) > (1→5) linkages. An exo-1,5-α-L-arabinofuranosidase from Streptomyces avermitilis was also analyzed using these methyl-terminated arabinofuranobiosides to probe its substrate specificity. nih.gov
While detailed studies using this compound-containing oligosaccharides for enzymes from Geobacillus and Penicillium are less commonly cited, research on α-L-arabinofuranosidases from these organisms, such as from Geobacillus stearothermophilus and Penicillium purpurogenum, has been conducted using other synthetic substrates like p-nitrophenyl-α-L-arabinofuranoside to establish their fundamental kinetic properties and specificity for α-L-arabinofuranosides. drugbank.comnih.govresearchgate.netresearchgate.net
| Organism | Enzyme | Order of Linkage Hydrolysis | Reference |
|---|---|---|---|
| Aspergillus niger (Megazyme) | α-L-Arabinofuranosidase | (1→5) > (1→2) > (1→3) | nih.gov |
| Aspergillus niger 5-16 | α-L-Arabinofuranosidase | (1→2) > (1→3) > (1→5) | nih.gov |
| Trichoderma reesei | α-L-Arabinofuranosidase | (1→5) > (1→2) ≥ (1→3) | oup.com |
| Bacillus subtilis 3-6 | α-L-Arabinofuranosidase | (1→2) > (1→3) > (1→5) | tandfonline.com |
β-L-Arabinofuranosidases are rarer than their α-linked counterparts but play a role in the degradation of plant cell wall components containing β-L-arabinofuranosyl linkages. To investigate the substrate specificity of these enzymes, researchers have chemically synthesized regioisomers of methyl β-L-arabinofuranosyl-α-L-arabinofuranosides. Specifically, methyl β-L-arabinofuranosyl-(1→2)-, -(1→3)-, and -(1→5)-α-L-arabinofuranosides have been created. nih.gov
A study utilizing these synthetic substrates on a β-L-arabinofuranosidase (HypBA1) from Bifidobacterium longum showed that the enzyme could hydrolyze all three linkages. However, it was significantly less active on the β-(1→5)-linked disaccharide compared to the β-(1→2) and β-(1→3) linked versions. nih.gov In contrast, an enzyme from Xanthomonas (XeHypBA1) was able to hydrolyze all three disaccharides, but it exhibited a higher specificity for the β-(1→2)-linkage. nih.gov These findings, made possible by the use of this compound-based substrates, are critical for understanding how different bacteria can break down complex plant glycans.
Feruloyl esterases (EC 3.1.1.73) are enzymes that hydrolyze the ester bond between hydroxycinnamic acids, such as ferulic acid, and the sugars in plant cell walls. nih.gov These enzymes are key to the complete enzymatic degradation of lignocellulose. To facilitate the study of these enzymes, a specific synthetic substrate, methyl 5-O-trans-feruloyl-alpha-L-arabinofuranoside (FA-Ara), has been developed. nih.gov
This molecule is a derivative of this compound and accurately mimics the natural ester linkage between ferulic acid and arabinofuranosyl residues in polysaccharides of grasses. nih.gov The utility of this substrate lies in its distinct UV absorption maximum compared to its hydrolysis product, ferulic acid. This difference allows for a convenient spectrophotometric assay to continuously monitor the esterase activity. nih.gov The development of this model substrate has enabled researchers to use thin-layer chromatography, spectrophotometry, and HPLC methods to reliably assess feruloyl esterase activity from various microbial sources, such as Aspergillus niger. nih.govresearchgate.net
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, which can be a protein, lipid, or another glycan. drugbank.com They are central to the biosynthesis of all glycoconjugates. The specificity of a GT is defined by both the donor sugar and the acceptor molecule it recognizes.
While a wide variety of molecules, including simple alcohols, can act as acceptors for some glycosyltransferases, specific studies detailing the use of this compound as an acceptor substrate for these enzymes are not widely reported in the surveyed literature. nih.govkiesslinglab.comscispace.com In principle, a simple methyl glycoside could serve as a minimal acceptor to study the catalytic activity of a glycosyltransferase that transfers a sugar to an arabinofuranose residue. However, research in this area has often focused on more complex, biologically relevant acceptor substrates or the use of inhibitors to achieve glycan remodeling. nih.govoup.com Therefore, while the potential exists, the application of this compound in the direct study of glycosyltransferases and glycan remodeling appears to be a less explored area compared to its use with glycoside hydrolases.
Mechanistic Investigations of Enzymatic Catalysis
Beyond substrate specificity, this compound is a valuable tool for investigating the fundamental catalytic mechanisms of glycoside hydrolases.
Glycoside hydrolases cleave glycosidic bonds through one of two general stereochemical mechanisms: inversion or retention of the anomeric configuration. A retaining mechanism involves a two-step, double-displacement reaction, while an inverting mechanism is a single-step reaction.
A common method to identify a retaining glycoside hydrolase is to perform the enzymatic reaction in the presence of a simple alcohol, like methanol (B129727). For a retaining enzyme, the alcohol can act as an acceptor for the glycosyl-enzyme intermediate formed in the first step. This results in the formation of a new methyl glycoside, a process known as transglycosylation.
This principle was applied to characterize a novel β-L-arabinofuranosidase (HypBA1) from Bifidobacterium longum . When the enzyme was incubated with its substrate in the presence of methanol, the formation of methyl β-L-arabinofuranoside was detected. This transglycosylation product confirmed that the enzyme operates via a retaining mechanism. nih.gov
Further mechanistic insights can be gained by using substrates with different leaving groups, such as aryl-α-L-arabinofuranosides, as was done with the α-L-arabinofuranosidase from Geobacillus stearothermophilus. drugbank.com In such studies, while not directly using this compound, the principles of identifying catalytic residues (the nucleophile and the acid/base) are central to understanding the retaining mechanism. For example, rescuing the activity of a nucleophile mutant with an external nucleophile like azide (B81097) leads to the formation of a glycosyl-azide product with an inverted anomeric configuration (e.g., β-azide from an α-glycoside), which is definitive proof of a retaining catalytic mechanism. drugbank.com The formation of this compound in the presence of methanol provides analogous, powerful evidence for this mechanism.
Site-Directed Mutagenesis for Identifying Catalytic Residues
Site-directed mutagenesis has proven to be an indispensable tool for elucidating the roles of specific amino acid residues in the catalytic mechanism of enzymes that act on arabinofuranosyl-containing substrates. This technique allows researchers to systematically replace targeted amino acids and observe the resulting effects on enzyme activity, providing strong evidence for their function.
In the study of α-L-arabinofuranosidases, site-directed mutagenesis has been instrumental in identifying the key catalytic residues. For instance, in the α-L-arabinofuranosidase D3 from Thermobacillus xylanilyticus, a member of the glycosyl hydrolase family 51, sequence alignment combined with site-directed mutagenesis and kinetic analyses revealed the importance of three glutamic acid residues: Glu28, Glu176, and Glu298. nih.govoup.com Kinetic data from the Glu176→Gln mutant, along with chemical rescue experiments on a Glu176→Ala mutant, identified Glu176 as the acid-base catalyst. nih.govoup.com Further studies suggested that Glu298 likely functions as the catalytic nucleophile, while Glu28 may act as a third component of a catalytic triad, modulating the ionization state of the acid-base residue and participating in substrate binding. nih.govoup.com These findings provided the first experimental evidence for the catalytic apparatus of a family 51 arabinofuranosidase. nih.govoup.com
Similarly, site-directed mutagenesis of a GH62 α-L-arabinofuranosidase from Thermothelomyces thermophilus (TtAbf62) helped to identify its catalytic sites and understand its interaction with arabinoxylo-oligosaccharides. frontiersin.org By creating specific mutations, researchers can probe the function of individual residues in substrate binding and catalysis, leading to a deeper understanding of the enzyme's mechanism. frontiersin.orgnih.gov In another example, site-directed mutagenesis of an α-L-arabinofuranosidase from Bacillus subtilis (BsAbfA) was used to verify its catalytic site and analyze its mechanism for catalyzing the transformation of ginsenoside Rc. semanticscholar.org The results indicated that E173 and E292 are crucial for recognizing the substrate and facilitating its entry into the active pocket for hydrolysis. semanticscholar.org
The power of site-directed mutagenesis lies in its ability to provide direct evidence for the roles of specific amino acid residues, moving beyond predictions based on sequence homology. This precise approach continues to be a cornerstone in the functional characterization of enzymes involved in carbohydrate metabolism.
Kinetic Characterization and Brønsted Analysis of Enzyme Action
The kinetic characterization of enzymes that hydrolyze this compound and related substrates provides crucial insights into their catalytic efficiency and reaction mechanisms. The determination of kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) allows for a quantitative assessment of enzyme performance.
For example, α-L-arabinofuranosidases from various microbial sources have been characterized using synthetic substrates like p-nitrophenyl-α-L-arabinofuranoside (pNPAf), which mimics the structure of this compound. The α-L-arabinofuranosidase from Bacillus subtilis str. 168 (BsAbfA) exhibited a K_m of 0.6 mM and a k_cat/K_m of 181.5 s⁻¹mM⁻¹ for pNPAf. semanticscholar.orgmdpi.com An α-L-arabinofuranosidase from Clostridium thermocellum (Ct43Araf) showed a k_cat/K_m of 5.6 x 10³ min⁻¹mg⁻¹ml for the same substrate. nih.gov
Brønsted analysis is a powerful tool used to investigate the transition state of a chemical reaction, including enzyme-catalyzed reactions. This analysis involves plotting the logarithm of the rate constant (log k_cat or log k_cat/K_m) against the pK_a of the leaving group of a series of related substrates. The slope of this plot, known as the Brønsted coefficient (β_lg), provides information about the degree of bond cleavage in the transition state. A β_lg value close to -1 suggests a transition state with extensive leaving group departure, resembling a fully formed oxocarbenium ion. Conversely, a β_lg value close to 0 indicates a transition state with little bond cleavage to the leaving group.
A study on the GH family 54 α-L-arabinofuranosidase from Trichoderma koningii utilized a series of aryl-α-L-arabinofuranosides with different phenolic leaving groups to construct a Brønsted plot. The analysis yielded a relatively small β_lg value of -0.18, suggesting that the rate-limiting step of the enzymatic reaction is the deglycosylation (dearabinosylation) step, where the arabinosyl-enzyme intermediate is hydrolyzed. This indicates that the formation of the glycosyl-enzyme intermediate is faster than its breakdown.
| Substrate (Aryl-α-L-arabinofuranoside) | pK_a of Leaving Group | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (s⁻¹mM⁻¹) |
| p-Nitrophenyl | 7.14 | 8.54 | 0.54 | 15.81 |
| m-Nitrophenyl | 8.35 | 4.21 | 0.45 | 9.36 |
| p-Chlorophenyl | 9.38 | 2.15 | 0.38 | 5.66 |
| Phenyl | 9.99 | 1.23 | 0.28 | 4.39 |
Data adapted from a study on Trichoderma koningii α-L-arabinofuranosidase.
Trapping and Characterization of Covalent Glycosyl-Enzyme Intermediates
For retaining glycosidases, the catalytic mechanism typically proceeds through a two-step, double-displacement pathway involving the formation and subsequent breakdown of a covalent glycosyl-enzyme intermediate. The transient nature of this intermediate makes its direct observation challenging. However, specialized techniques have been developed to trap and characterize this key species, providing direct evidence for the proposed mechanism.
One successful strategy involves the use of mechanism-based inhibitors that are designed to react with the catalytic nucleophile in the enzyme's active site, forming a stable adduct that mimics the covalent intermediate. For instance, rationally designed covalent α-L-arabinofuranosidase inhibitors have been synthesized and shown to effectively label the catalytic nucleophiles of retaining GH51 and GH54 α-L-arabinofuranosidases. nih.govacs.org These inhibitors can be designed to adopt a conformation that resembles the transition state, leading to efficient trapping. nih.govacs.org
Another approach is to use mutated enzymes where the catalytic acid/base residue is altered. In the case of the α-L-arabinofuranosidase D3 from Thermobacillus xylanilyticus, a mutant where the proposed acid/base residue, Glu176, was replaced with alanine (B10760859) (Glu176→Ala) was used in chemical rescue studies. nih.govoup.com The addition of external nucleophiles like azide allowed for the formation and trapping of an arabinosyl-azide adduct, which could be characterized by NMR analysis. nih.govoup.com This provided evidence for the retaining mechanism of the enzyme. nih.govoup.com
Once trapped, the covalent glycosyl-enzyme intermediate can be subjected to various analytical techniques for characterization. Mass spectrometry is a powerful tool for identifying the specific amino acid residue that forms the covalent bond with the sugar moiety. X-ray crystallography of the trapped complex can provide a three-dimensional view of the intermediate within the active site, revealing key interactions with surrounding amino acid residues and the conformation of the sugar ring. nih.govacs.org These structural insights are invaluable for understanding the catalytic mechanism at a molecular level.
Role in Plant Cell Wall Polysaccharide Structure and Degradation
This compound and its derivatives serve as important tools in the study of the complex polysaccharides that constitute plant cell walls, particularly arabinoxylans and rhamnogalacturonans. These simple molecules act as model substrates and standards, aiding in the characterization of enzymes involved in cell wall degradation and in the analysis of the structural features of these polysaccharides.
Arabinoxylan and Rhamnogalacturonan Research
Arabinoxylans are major hemicelluloses in the cell walls of grasses and cereals, consisting of a β-(1→4)-linked D-xylopyranosyl backbone substituted with α-L-arabinofuranosyl residues. frontiersin.org Rhamnogalacturonan I (RG-I) is a major component of pectin (B1162225), with a backbone of alternating L-rhamnopyranosyl and D-galacturonopyranosyl residues, often decorated with arabinan (B1173331) and galactan side chains. nih.gov The arabinofuranosyl residues in these polysaccharides play a crucial role in their structure and function, and their removal by α-L-arabinofuranosidases is a key step in the enzymatic degradation of plant biomass. frontiersin.orgnih.gov
This compound is used as a simple substrate to assay the activity of α-L-arabinofuranosidases. medchemexpress.comwikipedia.org For example, 4-methylumbelliferyl α-L-arabinofuranoside is a fluorogenic substrate used for the sensitive detection of α-L-arabinofuranosidase activity. medchemexpress.com The enzymatic hydrolysis of these substrates can be monitored to determine the kinetic parameters of the enzymes and to screen for novel α-L-arabinofuranosidases from various sources. mdpi.comnih.govnih.govresearchgate.net
Furthermore, synthetic methyl α-L-arabinofuranobiosides with different linkage positions have been synthesized to study the substrate specificity of α-L-arabinofuranosidases. nih.gov This allows researchers to determine which specific linkages the enzymes are capable of cleaving, providing a more detailed understanding of their role in the degradation of complex arabinoxylans and RG-I. The synergistic action of α-L-arabinofuranosidases with other hemicellulases, such as endoxylanases and β-xylosidases, is essential for the complete breakdown of these polysaccharides, and studies using model substrates like this compound help to elucidate these complex enzymatic interactions. frontiersin.org
Investigation of Phenolic Acid Acylation of Arabinoxylans
In the cell walls of grasses, the arabinofuranosyl side chains of arabinoxylans are often acylated with phenolic acids, primarily ferulic acid and p-coumaric acid. These phenolic acid esters can form cross-links between polysaccharide chains and between polysaccharides and lignin, contributing to the structural integrity of the cell wall and its resistance to enzymatic degradation.
To study the enzymes that cleave these ester linkages, known as feruloyl esterases, researchers have synthesized model substrates based on this compound. Methyl 5-O-trans-feruloyl-α-L-arabinofuranoside (FA-Ara) is a synthetic molecule that accurately mimics the chemical attachment of ferulic acid to arabinoxylan. nih.gov This compound has been used to develop convenient spectrophotometric and chromatographic assays for monitoring feruloyl esterase activity. nih.gov By using FA-Ara as a substrate, researchers can characterize the specificity and kinetics of these enzymes. asm.orgnih.gov
Studies using FA-Ara have shown that feruloyl esterases from different microbial sources can have varying specificities for different feruloylated substrates. asm.org The ability of these enzymes to release ferulic acid from model compounds like FA-Ara is crucial for understanding their potential applications in biotechnology, such as in the enzymatic processing of lignocellulosic biomass for biofuel production and in improving the digestibility of animal feeds. The synthesis and use of such well-defined substrates are therefore essential for advancing our knowledge of the enzymatic deconstruction of plant cell walls.
Involvement in Microbial Carbohydrate Metabolism and Cell Wall Biochemistry
This compound and its derivatives are valuable tools for investigating various aspects of microbial carbohydrate metabolism and cell wall biochemistry. As a simple glycoside, it can be used to probe the activity and specificity of microbial enzymes involved in the breakdown of more complex plant polysaccharides.
Many microorganisms, particularly those found in environments rich in decaying plant matter, produce a suite of enzymes to degrade lignocellulose. Among these are α-L-arabinofuranosidases, which specifically cleave terminal α-L-arabinofuranosyl residues from polysaccharides like arabinoxylan and arabinan. frontiersin.orgnih.gov The degradation of these complex carbohydrates is often initiated by the action of such debranching enzymes. The release of arabinose can then be followed by its transport into the microbial cell and subsequent catabolism through various metabolic pathways. frontiersin.orgnih.gov
Studies on bacteria such as Acetivibrio mesophilus have characterized α-L-arabinofuranosidases that are active on arabinose-containing substrates. nih.gov The expression of these enzymes is often induced by the presence of the corresponding polysaccharides, highlighting the adaptive nature of microbial carbohydrate metabolism. By using this compound and its chromogenic or fluorogenic derivatives as substrates, researchers can readily assay for the presence and activity of these enzymes in microbial cultures and purified enzyme preparations. mdpi.comnih.govmedchemexpress.com This allows for the identification and characterization of novel enzymes with potential applications in biotechnology.
Furthermore, the study of how microbes transport and metabolize the breakdown products of plant cell wall polysaccharides is crucial for understanding their ecological roles and for harnessing their metabolic capabilities. While direct studies on the transport of this compound are limited, the investigation of arabinose transport systems provides a framework for understanding how such sugars are taken up by microbial cells. Once inside the cell, the arabinose moiety can be channeled into central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway. The ability to utilize arabinose as a carbon source is widespread among bacteria and fungi and is a key aspect of their heterotrophic lifestyle.
Mycobacterium Cell Wall Components (e.g., Lipoarabinomannan, Arabinan)
The cell envelope of Mycobacterium tuberculosis and related species is a complex and unique structure critical for their survival and pathogenicity. scbt.comasm.org This intricate barrier is characterized by a high concentration of lipids and carbohydrates, including the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. scbt.comasm.org Two major polysaccharides within this complex, arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM), are rich in arabinose, but notably in the D-arabinofuranose (D-Araf) form, which is rare in nature. asm.orgnih.gov
Arabinogalactan is a large, branched polysaccharide covalently attached to the peptidoglycan layer. asm.org It consists of a linear galactan core substituted with extensive, branched arabinan domains. asm.orgbiorxiv.org Lipoarabinomannan is a significant lipoglycan anchored to the plasma membrane, featuring a mannan (B1593421) core that is also heavily decorated with D-arabinan side chains. carlroth.com The biosynthesis of these D-arabinan domains is essential for the mycobacterial cell wall's integrity and is a key target for antituberculosis drugs like ethambutol. asm.org
While not a direct component of the mycobacterial cell wall, this compound serves as a crucial chemical tool for researchers. The enzymes responsible for synthesizing and modifying the D-arabinan chains, known as arabinosyltransferases (e.g., EmbA, EmbB, AftA), must specifically recognize D-arabinofuranosyl donors. asm.orgbiorxiv.org By using this compound and its derivatives as substrate analogs, scientists can probe the stereochemical specificity of these enzymes. These studies help to elucidate the precise mechanisms of enzyme action and inhibition, which is vital for designing new and more effective drugs that can disrupt the formation of the mycobacterial cell wall.
Bacterial Degradation Pathways of Plant-Derived Arabinans
In contrast to mycobacteria, the arabinan found in plant cell walls, such as in pectin, is composed of L-arabinofuranose (B3344462) residues. This polysaccharide features a backbone of α-1,5-linked L-arabinose units, which is often substituted with α-1,2 and α-1,3-linked L-arabinofuranosyl side chains. nih.gov Many bacteria have evolved sophisticated enzymatic systems to degrade this plant biomass and utilize the released arabinose as a carbon source. nih.gov
The complete breakdown of plant arabinans requires the synergistic action of several types of enzymes, primarily endo-arabinanases and α-L-arabinofuranosidases (ABFs).
α-L-Arabinofuranosidases (ABFs) : These enzymes are exo-acting hydrolases that cleave terminal non-reducing α-L-arabinofuranosyl residues from the side chains of arabinan and arabino-oligosaccharides.
Endo-arabinanases : These enzymes are endo-acting hydrolases that cleave the internal α-1,5-arabinofuranosidic linkages of the main arabinan backbone, creating smaller oligosaccharide fragments.
This compound and its synthetic analogs are indispensable tools for studying these degradation pathways. Because of its simple structure, methyl α-L-arabinofuranoside is an ideal substrate for specifically assaying the activity of α-L-arabinofuranosidases without interference from endo-arabinanases or other glycosidases. This allows for the precise characterization of ABF enzymes isolated from various bacteria, such as the thermophilic bacterium Caldanaerobius polysaccharolyticus, which possesses a gene cluster encoding multiple arabinan-degrading enzymes. nih.govnih.gov
Development and Application of Biochemical Probes and Assays
Design of Chromogenic and Fluorogenic Substrates for Enzyme Assays
To detect and quantify the activity of enzymes like α-L-arabinofuranosidases, researchers rely on synthetic substrates that produce a measurable signal upon cleavage. This compound serves as the foundational structure for designing such probes. By replacing the methyl group with a chromogenic (color-producing) or fluorogenic (fluorescence-producing) moiety, highly sensitive enzyme assays can be developed.
Chromogenic Substrates: A widely used chromogenic substrate is p-nitrophenyl-α-L-arabinofuranoside (pNPA or pNP-Araf) . libios.frsigmaaldrich.comsigmaaldrich.com When this colorless compound is hydrolyzed by an α-L-arabinofuranosidase, it releases L-arabinose and p-nitrophenol. Under alkaline conditions, p-nitrophenol converts to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm. medchemexpress.com This provides a simple and continuous way to measure enzyme activity. medchemexpress.comresearchgate.net
Another important chromogenic substrate is 5-bromo-4-chloro-3-indolyl-α-L-arabinofuranoside (X-Ara or BCIA) . scbt.comcarlroth.comcarlroth.comnih.govgbiosciences.com Enzymatic cleavage of X-Ara releases an indoxyl derivative, which then undergoes oxidative dimerization to form an intensely blue, insoluble indigo (B80030) dye. This substrate is particularly useful for screening microbial colonies on agar (B569324) plates to identify those that secrete active α-L-arabinofuranosidases.
Fluorogenic Substrates: For even higher sensitivity, fluorogenic substrates such as 4-methylumbelliferyl-α-L-arabinofuranoside (MUA) are used. medchemexpress.com The 4-methylumbelliferyl group is non-fluorescent when glycosidically linked to the sugar. However, upon enzymatic cleavage, the released 4-methylumbelliferone (B1674119) is highly fluorescent under UV light, allowing for the detection of very low levels of enzyme activity.
Table 1: Common Chromogenic and Fluorogenic Substrates Based on L-Arabinofuranoside
| Substrate Name | Abbreviation | Reporter Group | Detection Method | Application |
|---|---|---|---|---|
| p-Nitrophenyl-α-L-arabinofuranoside | pNPA, pNP-Araf | p-Nitrophenol | Spectrophotometry (Absorbance at ~405 nm) | Quantitative enzyme kinetics |
| 5-Bromo-4-chloro-3-indolyl-α-L-arabinofuranoside | X-Ara, BCIA | Dimerized Indoxyl | Visual (Insoluble blue precipitate) | Screening for enzyme activity on plates |
| 4-Methylumbelliferyl-α-L-arabinofuranoside | MUA | 4-Methylumbelliferone | Fluorometry (Fluorescence emission) | Highly sensitive enzyme detection |
Synthesis of Radiolabeled Analogs for Metabolic Pathway Tracing
Metabolic pathway tracing is a powerful technique used to follow the journey of a molecule through cellular processes. This is achieved by using molecules labeled with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). nih.govnih.gov While specific studies detailing the synthesis of radiolabeled this compound are not abundant, the principles for its use are well-established in biochemical research. nih.govosti.gov
A synthesized radiolabeled analog, such as [¹⁴C]this compound or methyl L-[³H]arabinofuranoside , could be used to investigate several biological questions:
Transport: By introducing the radiolabeled compound to a bacterial culture, researchers can track its uptake into the cell, helping to identify and characterize specific sugar transporters, such as the AraE transporter in some bacteria. researchgate.net
Metabolism: Once inside the cell, the fate of the radiolabeled arabinose can be followed. researchgate.netnih.gov Scientists can determine if it is catabolized through pathways like the pentose phosphate pathway or if it is used as a building block for other molecules. nih.govnih.gov This is particularly relevant for understanding how bacteria that consume plant matter process L-arabinose.
Enzyme Specificity and Inhibition: In organisms like Mycobacterium that primarily use D-arabinose, a radiolabeled L-arabinofuranoside analog could be used to study the stereochemical fidelity of arabinosyltransferases and other enzymes in the cell wall synthesis pathway. nih.govnih.gov The ability or inability of the cell to process the "unnatural" L-isomer provides critical information about the active sites of these essential enzymes. nih.govnih.gov
This isotopic tracer approach provides definitive, quantitative data on the metabolic fate of a compound, making it a vital tool for elucidating complex biological pathways. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Methyl l-Arabinofuranoside as a Chiral Building Block for Asymmetric Synthesis
The well-defined stereochemistry of this compound makes it an excellent chiral precursor for the synthesis of other rare sugars and their derivatives, most notably l-ribose (B16112) and l-deoxyribose, which are enantiomers of the naturally abundant d-sugars. These l-sugars are crucial components of l-nucleosides, which have garnered significant interest for their potential therapeutic applications, including antiviral and anticancer agents. researchgate.net
A common strategy involves the use of a protected form of this compound, such as 3,5-O-dibenzyl-methyl-l-arabinofuranoside, as a key intermediate. The synthesis of l-ribose can be achieved through a key inversion of the stereochemistry at the C2 position of this intermediate. This is often accomplished via an intramolecular SN2 tandem reaction. researchgate.netacs.org Subsequently, the resulting l-ribosyl donors can be coupled with various nucleobases using methods like the Vorbrüggen glycosylation to yield a range of l-ribonucleosides, including l-uridine, l-adenosine, and l-guanosine. researchgate.net
Similarly, the synthesis of l-deoxyribose from this compound involves a critical deoxygenation step at the 2-hydroxy group. This is typically performed by converting the hydroxyl group into a good leaving group, such as a triflate, followed by reduction. researchgate.netacs.org The resulting 2-deoxy-l-ribose (B30977) can then be used to synthesize l-deoxyribonucleosides. The stereospecific nature of these transformations ensures that the chirality of the parent this compound is faithfully transferred to the final product. researchgate.net
| Precursor | Target Molecule | Key Transformation | Reference |
| 3,5-O-Dibenzyl-methyl-l-arabinofuranoside | l-Ribose | Inversion of C2-hydroxyl group | researchgate.netacs.org |
| 3,5-O-Dibenzyl-methyl-l-arabinofuranoside | l-Deoxyribose | Deoxygenation of C2-hydroxyl group | researchgate.netacs.org |
| l-Ribosyl donors (from this compound) | l-Nucleosides (e.g., l-uridine, l-adenosine) | Vorbrüggen glycosylation | researchgate.net |
Incorporation into Synthetic Biopolymers and Glycomaterials
This compound serves as a valuable precursor for the synthesis of oligosaccharide fragments of complex biopolymers, particularly those found in the cell walls of plants and mycobacteria. These synthetic fragments are crucial tools for studying the structure-function relationships of these biopolymers and for developing diagnostic and therapeutic agents.
Arabinogalactan (B145846), a major component of the cell wall of Mycobacterium tuberculosis, is a complex polysaccharide containing a large number of l-arabinofuranose (B3344462) residues. The chemical synthesis of fragments of arabinogalactan allows for detailed immunological and biochemical studies. dtu.dk In these syntheses, derivatives of this compound are often used to create activated glycosyl donors, which are then strategically coupled to build up the desired oligosaccharide sequence. dtu.dk
Furthermore, the principles of polymerization can be applied to carbohydrate monomers derived from this compound to create synthetic glycopolymers. tandfonline.com These materials, which present carbohydrate moieties on a polymer backbone, have a wide range of potential applications in biomedicine, including as mimics of natural glycoproteins and as agents for targeted drug delivery. The synthesis of these glycopolymers often involves the conversion of the sugar into a polymerizable monomer, for example, by introducing an acryloyl group, followed by copolymerization. tandfonline.com
| Application Area | Example | Precursor Role | Reference |
| Mycobacterial Cell Wall Research | Synthesis of Arabinogalactan Fragments | Source for l-arabinofuranosyl donors | dtu.dk |
| Plant Cell Wall Research | Synthesis of Pectin (B1162225) and Arabinoxylan Fragments | Building block for oligosaccharides | dtu.dktandfonline.com |
| Materials Science | Synthesis of Glycopolymers | Monomer precursor for polymerization | tandfonline.com |
Methodological Development for Related Carbohydrate Systems
The synthetic challenges associated with the construction of furanoside linkages, particularly the stereocontrolled formation of 1,2-cis-glycosidic bonds, have driven the development of new and improved glycosylation methodologies. Research involving this compound and its derivatives has contributed significantly to this area of carbohydrate chemistry.
The stereoselective synthesis of β-l-arabinofuranosides, which possess a 1,2-cis relationship, is a notable challenge. To address this, various strategies have been developed, including intramolecular glycosylation methods. openaccesspub.org These approaches often involve tethering the glycosyl acceptor to the glycosyl donor, which then facilitates the delivery of the acceptor to the desired face of the oxocarbenium ion intermediate, leading to high stereoselectivity.
| Methodological Advance | Description | Relevance to this compound | Reference |
| Stereoselective Glycosylation | Development of methods for controlling the stereochemistry of the glycosidic bond, particularly for 1,2-cis linkages. | Key for synthesizing β-l-arabinofuranosides and complex oligosaccharides. | openaccesspub.org |
| Intramolecular Glycosylation | Tethering of the glycosyl donor and acceptor to control the stereochemical outcome of the glycosylation reaction. | A strategy to achieve high stereoselectivity in the synthesis of β-l-arabinofuranosides. | openaccesspub.org |
| One-Pot Glycosylation | Sequential glycosylation reactions in a single reaction vessel to improve synthetic efficiency. | Used in the synthesis of arabinogalactan fragments. | dtu.dk |
Future Research Directions and Emerging Paradigms
Integration of Advanced Analytics with Computational Modeling for Deeper Insights
The inherent flexibility of the furanose ring in Methyl l-arabinofuranoside presents a significant challenge in characterizing its conformational preferences. capes.gov.br To address this, researchers are increasingly integrating advanced analytical techniques with computational modeling to gain a more comprehensive understanding of its structure and dynamics.
Computational methods, such as molecular mechanics (MM3) and density functional theory (DFT), are employed to calculate the energies of various envelope and twist conformers. capes.gov.brscispace.com These calculations help in understanding the conformational flexibility and the pathways for interconversion between different conformers. capes.gov.br For instance, computational studies on methyl α-d-arabinofuranoside have identified the lowest energy conformers and the most favorable pathways for pseudorotation. scispace.com
Advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental data, such as three-bond (¹H-¹H) coupling constants, which are used to validate and refine computational models. capes.gov.brnih.gov Programs like PSEUROT utilize these coupling constants to determine the solution conformation of the furanose ring. nih.gov The combination of experimental NMR data with computational approaches like the AMBER force field and the GLYCAM carbohydrate parameter set allows for a more accurate prediction of the conformational landscape of arabinofuranosides. nih.govfigshare.com
This integrated approach provides deeper insights into the structure-function relationships of this compound and its derivatives, which is crucial for designing inhibitors and probes for enzymes that act on arabinofuranosides. bohrium.com
High-Throughput Screening Approaches for Enzyme and Glycoside Discovery
The discovery of novel enzymes, particularly glycoside hydrolases (GHs) that can act on specific substrates like this compound, is crucial for various biotechnological applications. researchgate.netasm.org High-throughput screening (HTS) methods have emerged as powerful tools to accelerate this discovery process. researchgate.netmdpi.com
Several HTS platforms have been developed to screen for glycoside hydrolase activity from large libraries of enzymes or environmental DNA. researchgate.netasm.orgfrontiersin.org These methods often utilize chromogenic or fluorogenic substrates that release a detectable signal upon enzymatic cleavage. asm.orgmdpi.com For instance, 4-nitrophenyl α-L-arabinofuranoside (NPA) is a commonly used chromogenic substrate for assaying α-L-arabinofuranosidases. mdpi.com Similarly, fluorogenic substrates like 4-methylumbelliferyl-alpha-L-arabinofuranoside are employed for sensitive detection of enzyme activity. biosynth.commedchemexpress.com
One innovative HTS method is the high-throughput in vitro glycoside hydrolase (HIGH) screening, which combines gene expression and enzyme activity detection in a single pot, significantly reducing the screening time. researchgate.net Another advanced technique is the Nimzyme™ platform, which uses nanostructure-initiator mass spectrometry (NIMS) for the systematic screening of GH activities against a panel of diverse glycan substrates. frontiersin.org
These HTS approaches are not only vital for discovering new enzymes but also for characterizing their substrate specificities and optimizing them for industrial applications. asm.orgfrontiersin.org Furthermore, HTS can be applied to screen for small molecules that can modulate the activity of these enzymes, which is relevant for drug discovery. pnas.org
Novel Bioengineering Applications in Biomass Conversion and Renewable Resources
Lignocellulosic biomass, a vast and renewable resource, is primarily composed of cellulose, hemicellulose, and lignin. researchgate.net The hemicellulose fraction contains arabinans and arabinoxylans, which are polymers of arabinose. researchgate.net The efficient breakdown of these complex polysaccharides into fermentable sugars is a critical step in the production of biofuels and other bio-based products. researchgate.netnih.gov
α-L-arabinofuranosidases (ABFs) are key enzymes that cleave arabinose side chains from the hemicellulose backbone, making the main chain more accessible to other hydrolytic enzymes. researchgate.netnih.gov this compound and its derivatives serve as model substrates for studying the activity and specificity of these enzymes. tandfonline.comasm.org
Bioengineering efforts are focused on discovering and engineering more robust and efficient ABFs for biomass conversion. nih.govnih.gov This includes the creation of multifunctional enzymes that combine different catalytic activities, such as xylanase and arabinofuranosidase, into a single protein to improve the efficiency of biomass degradation. nih.gov The development of such chimeric enzymes reduces the number of proteins required for the conversion process, thereby lowering costs. nih.gov
Furthermore, research is being conducted to utilize the released arabinose, a five-carbon sugar, in microbial fermentation processes to produce valuable chemicals and biofuels.
Exploration of this compound in Complex Biological Systems Beyond Established Roles
While this compound is well-established as a synthetic tool and an enzymatic substrate, its potential roles in more complex biological systems are an emerging area of research. ontosight.ai Complex carbohydrates containing l-arabinofuranose (B3344462) are integral components of the cell walls of various microorganisms, including the pathogenic bacterium Mycobacterium tuberculosis. researchgate.net
The unique structure of the mycobacterial cell wall, with its arabinogalactan (B145846) and lipoarabinomannan components, plays a crucial role in the bacterium's survival and pathogenesis. researchgate.net Therefore, understanding the biosynthesis and degradation of these arabinose-containing polysaccharides is a key area of research for developing new anti-tubercular drugs. lookchem.com
This compound and its derivatives are being used to probe the active sites of enzymes involved in these pathways and to develop specific inhibitors. bohrium.com For example, synthetic oligoarabinofuranosides are used to study the specificity of arabinosyltransferases, enzymes responsible for building the arabinan (B1173331) chains. researchgate.net
Q & A
Q. What are the standard synthetic protocols for Methyl α-L-arabinofuranoside and its derivatives?
Methyl α-L-arabinofuranoside is synthesized via sequential functionalization. Key steps include:
- Acetylation : Protecting phenolic groups of hydroxycinnamic acids (e.g., ferulic, sinapic acids) using acetic anhydride .
- Activation : Carboxylic acid activation with thionyl chloride (SOCl₂) to form acyl chlorides .
- Coupling : Reacting activated acids with unprotected methyl α-L-arabinofuranoside under mild conditions .
- Deprotection : Removing acetyl groups via pyrrolidine treatment . Derivatives like 5-O-trans-feruloyl-α-L-methyl-arabinose are validated using ¹H/¹³C NMR and HPLC-MS .
Q. Which analytical methods are critical for structural elucidation of Methyl α-L-arabinofuranoside derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing 2-O vs. 5-O linkages) .
- Chromatography : HPLC-MS and GLC-MS assess purity and detect degradation products during synthesis or stability studies .
- Spectrophotometry : Enzymatic activity assays (e.g., using p-nitrophenyl-α-L-arabinofuranoside) quantify hydrolysis rates .
Advanced Research Questions
Q. How does regioselective methylation impact the chemical stability of Methyl α-L-arabinofuranoside?
Stability under trifluoroacetolysis (TFA/TFAA) depends on methylation position:
- 2-O-Methylation : Reduces stability due to proximity to the glycosidic bond, enabling solvolysis via oxonium ion formation .
- 3-O- or 5-O-Methylation : Enhances stability by shielding the ring oxygen from electrophilic attack . Experimental data (Table 1 in ) show >90% stability for 3-O- or 5-O-methylated derivatives vs. <10% for 2-O-methylated analogs after 48h at 100°C.
Q. How can substrate specificity discrepancies among α-L-arabinofuranosidases be resolved?
- Regioisomer Testing : Use synthetic methyl arabinofuranobiosides (e.g., 2-O-, 3-O-, or 5-O-linked) to identify exo- vs. endo-acting enzymes. Exo-1,5-α-L-arabinofuranosidases (e.g., SaAraf43A) hydrolyze only 5-O-α-L-arabinofuranosyl linkages .
- Modular Analysis : Compare carbohydrate-binding modules (CBMs). CBM42 in SaAraf43A binds branched arabinofuranosyl residues but enhances activity on linear 1,5-arabinan .
Q. What role do carbohydrate-binding modules (CBMs) play in arabinan degradation?
- CBM42 Function : In SaAraf43A, CBM42 binds arabinoxylan and branched arabinan but does not directly hydrolyze substrates. It positions the catalytic GH43 module near 1,5-linked arabinan chains, increasing catalytic efficiency by 2–3 fold .
- Enzyme Engineering : Removing CBM42 reduces debranched arabinan hydrolysis, validating its role in substrate targeting .
Q. How is Methyl α-L-arabinofuranoside utilized in studying nucleotide-sugar biosynthesis?
- UDP-β-L-Arabinofuranoside Synthesis : Methyl α-L-arabinofuranoside is acetylated, phosphorylated, and deprotected to yield β-L-arabinofuranoside 1-phosphate, a precursor for UDP-activated sugars in bacterial polysaccharides .
- Key Steps : Acetolysis of methyl groups, HBr/AcOH-mediated anomerization, and triethylammonium dibenzyl phosphate phosphorylation .
Methodological Considerations for Data Contradictions
Q. How to address conflicting reports on arabinofuranosidase substrate specificity?
- Standardized Assays : Use p-nitrophenyl-α-L-arabinofuranoside (PNP-α-L-Araf) for baseline activity comparisons .
- Linkage-Specific Substrates : Test arabinans with defined branching (e.g., 1,5-linear vs. 1,3/1,5-branched) to distinguish exo- and endo-enzymes .
- Structural Studies : Resolve enzyme-substrate complexes via X-ray crystallography (e.g., SaAraf43A’s GH43 module) to identify active site constraints .
Q. Why do some arabinofuranosidases hydrolyze synthetic substrates but not natural polysaccharides?
- Substrate Accessibility : Natural arabinans (e.g., in corn bran) may have steric hindrance from lignin or xylan matrices, requiring pretreatment (e.g., α-amylase destarching) .
- Synergistic Enzymes : Combine arabinofuranosidases with xylanases or feruloyl esterases to degrade plant cell walls effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
